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  • Product: 6-Heptynoic acid, 2-amino-, hydrochloride
  • CAS: 2243503-35-5

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics and Bioconjugates: A Technical Guide to 6-Heptynoic Acid, 2-Amino-, Hydrochloride

Executive Summary The development of structurally stabilized peptides and targeted bioconjugates relies heavily on the strategic incorporation of unnatural amino acids (UAAs). 6-Heptynoic acid, 2-amino-, hydrochloride (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of structurally stabilized peptides and targeted bioconjugates relies heavily on the strategic incorporation of unnatural amino acids (UAAs). 6-Heptynoic acid, 2-amino-, hydrochloride (also known as 2-aminohept-6-ynoic acid hydrochloride, CAS: 2243503-35-5) has emerged as a cornerstone building block in modern drug discovery[1][2]. Featuring a terminal alkyne separated from an α -amino acid moiety by a flexible aliphatic chain, this compound serves as a highly reactive handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3][4].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its formulation as a hydrochloride salt, and self-validating protocols for its integration into solid-phase peptide synthesis (SPPS) and subsequent macrocyclization workflows.

Physicochemical Profiling and Structural Causality

The free base of aliphatic UAAs is often susceptible to zwitterionic insolubility in organic solvents and slow oxidative degradation. By formulating 6-heptynoic acid, 2-amino- as a hydrochloride salt , manufacturers provide a crystalline solid that drastically improves shelf-life and solubility in polar aprotic solvents (like DMF and NMP) used during Fmoc-protection and SPPS[4].

During peptide synthesis, the HCl salt is easily neutralized in situ by a tertiary amine base such as N,N-Diisopropylethylamine (DIEA), liberating the nucleophilic α -amine for efficient amide bond formation. The 7-carbon chain length is highly deliberate: it provides the optimal spatial geometry to span approximately one to two turns of an α -helix when crosslinked with an azide-bearing amino acid at the i,i+4 or i,i+7 positions[5].

Quantitative Chemical Data

The following table summarizes the critical physicochemical parameters of the compound, which are essential for calculating reaction stoichiometries and predicting mass spectrometry (LC-MS) behavior[1][6].

PropertyValue
Chemical Name 6-Heptynoic acid, 2-amino-, hydrochloride
CAS Number 2243503-35-5
Molecular Formula C 7​ H 12​ ClNO 2​
Molecular Weight (HCl Salt) 177.63 g/mol
Monoisotopic Mass (Free Base) 141.07898 Da
Predicted XlogP -2.1
Predicted Collision Cross Section ([M+H] + ) 132.4 Ų

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 6-heptynoic acid, 2-amino-, hydrochloride into a peptide backbone requires prior Fmoc-protection of the α -amine. Once protected, the UAA can be coupled using standard Fmoc-SPPS chemistry[3][7].

Causality in Reagent Selection

Standard natural amino acids typically require 10 equivalents for coupling. However, due to the steric hindrance and the cost of UAAs, 2-amino-6-heptynoic acid is typically coupled using 4 equivalents [3]. A highly efficient coupling reagent system, such as HBTU/HOBt or HATU/HOAt, is mandatory to prevent epimerization and drive the sluggish reaction to completion.

Self-Validating Protocol: UAA Incorporation
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete deprotection.

  • Activation and Coupling:

    • Dissolve 4 eq. of Fmoc-2-amino-6-heptynoic acid, 3.9 eq. of HBTU, and 4 eq. of HOBt in DMF.

    • Add 8 eq. of DIEA (to neutralize the HCl salt and activate the ester).

    • Add the mixture to the resin and agitate for 2 hours at room temperature[3].

    • Validation: Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.

  • Cleavage (Post-Elongation): Cleave the synthesized peptide from the resin using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O for 2 hours[3][7].

    • Validation: Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the alkyne-functionalized linear peptide.

SPPS_Workflow Resin Rink Amide AM Resin (Swelled in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect CoupleUAA Couple Fmoc-2-amino-6-heptynoic acid (HBTU/HOBt/DIEA) Deprotect->CoupleUAA UV Validated Elongate Peptide Elongation (Standard Amino Acids) CoupleUAA->Elongate Kaiser Test Validated Cleavage Resin Cleavage & Deprotection (95% TFA) Elongate->Cleavage Product Alkyne-Functionalized Peptide (Ready for Click) Cleavage->Product LC-MS Confirmed

Figure 1: Self-validating SPPS workflow for integrating 2-amino-6-heptynoic acid.

CuAAC Macrocyclization: Engineering "Stapled" Peptides

Unstructured linear peptides suffer from rapid proteolytic degradation and poor membrane permeability. By introducing 2-amino-6-heptynoic acid alongside an azide-bearing amino acid (e.g., N-methyl- ϵ -azido-L-lysine), researchers can utilize click chemistry to form a 1,4-disubstituted 1,2,3-triazole linkage[5][8]. This "staple" locks the peptide into a rigid α -helical conformation, burying the polar amide backbone and exposing hydrophobic side chains, which drastically improves target affinity and metabolic stability[9].

Self-Validating Protocol: In-Solution Macrocyclization
  • Solvent Degassing: Dissolve the crude linear peptide in a degassed mixture of DMF/H 2​ O (4:1 v/v). Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Catalyst Generation: In a separate vial, mix CuSO 4​ (1 eq.) with sodium ascorbate (5 eq.). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[5].

  • Cycloaddition: Add the Cu(I) complex to the peptide solution. Stir under an inert argon atmosphere for 4-12 hours.

  • Quenching and Validation: Quench the reaction with EDTA to chelate the copper.

    • Validation: Analyze via High-Resolution LC-MS. The cyclized peptide will have the exact same mass as the linear precursor, but will exhibit a distinct, usually earlier, retention time on a C18 reverse-phase column due to the conformational change burying hydrophobic residues.

CuAAC_Mechanism LinearPeptide Linear Peptide Precursor (Alkyne + Azide Moieties) PiComplex Copper-Alkyne π-Complex LinearPeptide->PiComplex CuCatalyst Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) CuCatalyst->PiComplex Cu(I) Binding Cycloaddition Azide Insertion & Ring Closure PiComplex->Cycloaddition + Azide Residue Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Cycloaddition->Triazole Cu(I) Dissociation StapledPeptide Stabilized α-Helical Macrocyclic Peptide Triazole->StapledPeptide Conformational Lock

Figure 2: Mechanistic pathway of CuAAC macrocyclization forming a stabilized α -helix.

Advanced Applications in Drug Development

Beyond structural stabilization, the terminal alkyne of 6-heptynoic acid, 2-amino-, hydrochloride is highly versatile for bioconjugation.

  • Targeted Radiopharmaceuticals: Recent advancements utilize this UAA to conjugate metal chelators (e.g., DOTA or NOTA) to peptides targeting specific cancer biomarkers, such as Glypican-3 (GPC3)[10]. The alkyne-azide linkage provides an optimal, rigid spacer that prevents the bulky radiometal complex from interfering with the peptide's receptor-binding domain.

  • Cell-Free Translation Systems: In cutting-edge screening methodologies, tRNAs are aminoacylated with 2-amino-6-heptynoic acid, allowing the UAA to be incorporated into massive libraries of macrocyclic peptides via cell-free translation. This enables the rapid high-throughput screening of billions of "lasso-type" cyclic peptides against challenging therapeutic targets[11].

References

  • PubChemLite (Université du Luxembourg). 2243503-35-5 (C7H11NO2). Retrieved from[Link]

  • NextSDS. 2-aminohept-6-ynoic acid hydrochloride — Chemical Substance. Retrieved from [Link]

  • Google Patents (US7897394B2 / CA2852468A1).Peptidomimetic macrocycles.
  • Google Patents (EP3040417B1).Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library.
  • Google Patents (WO2024254339A9).Radiopharmaceutical compositions targeting glypican-3 and uses thereof.

Sources

Exploratory

Synthesis Pathways and Mechanisms for 2-Amino-6-heptynoic Acid Hydrochloride: A Technical Guide

Executive Summary The development of bioorthogonal chemistry and conformationally restricted peptidomimetics has driven the demand for highly specialized non-canonical amino acids. 2-Amino-6-heptynoic acid, hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of bioorthogonal chemistry and conformationally restricted peptidomimetics has driven the demand for highly specialized non-canonical amino acids. 2-Amino-6-heptynoic acid, hydrochloride (CAS: 2243503-35-5) is a critical building block in this domain. Featuring a terminal alkyne on a 5-carbon side chain, it serves as a superior homolog to propargylglycine, offering the extended spatial geometry required for i, i+7 alpha-helix stapling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This whitepaper provides an in-depth mechanistic analysis of the synthesis pathways for 2-amino-6-heptynoic acid hydrochloride, detailing the causality behind stereoselective methodologies, self-validating experimental protocols, and quantitative efficacy data.

Mechanistic Overview of Synthesis Strategies

The synthesis of enantiopure alkyne-bearing amino acids is notoriously challenging due to the risk of alkyne degradation and alpha-carbon racemization. Three primary pathways have been validated in the literature:

Pathway A: Asymmetric Strecker Synthesis

The Strecker reaction involves the condensation of 5-hexynal with a chiral amine (e.g., (R)-phenylglycinol) and hydrogen cyanide to form an α-aminonitrile intermediate. Subsequent acidic hydrolysis yields the amino acid. While an improved asymmetric Strecker reaction can produce 2-amino-6-heptynoic acid in >80% enantiomeric excess (ee)[2], the handling of highly toxic HCN and the moderate stereoselectivity often require downstream chiral resolution.

Pathway B: Chiral Auxiliary-Directed Alkylation (The Ni-BPB Method)

This is the industry standard for high-ee unnatural amino acid synthesis. It utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)[1]. The bulky BPB group provides immense steric hindrance, locking the enolate geometry and forcing the electrophile (5-iodo-1-pentyne) to attack exclusively from the si-face. This pathway routinely achieves >98% ee.

Pathway C: Biocatalytic Resolution

This environmentally benign approach involves the synthesis of a racemic unsaturated amino acid amide, followed by enzymatic resolution using an aminopeptidase (e.g., from Pseudomonas putida) or an amidase (e.g., from Rhodococcus erythropolis)[3]. While it guarantees >99% ee, the theoretical maximum yield is capped at 50% per cycle due to the nature of kinetic resolution.

Quantitative Efficacy Analysis

The following table summarizes the comparative metrics of the three primary synthesis pathways, allowing researchers to select the optimal route based on scale and purity requirements.

Synthesis PathwayKey IntermediateOverall Yield (%)Enantiomeric Excess (ee)ScalabilityPrimary Advantage / Limitation
Asymmetric Strecker α-Aminonitrile65 - 75%>80%[2]ModerateUses simple aldehydes / Requires HCN handling
Ni(II)-BPB Alkylation Alkylated Ni(II) Complex80 - 85%>98%[1]HighExceptional stereocontrol / Requires auxiliary recovery
Biocatalytic Resolution Racemic Amide~45% (Max 50%)>99%[3]HighMild conditions / Yield capped by kinetic resolution

Experimental Methodology: Ni(II)-BPB Alkylation Workflow

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of (S)-2-amino-6-heptynoic acid hydrochloride via Pathway B. Every step is designed with explicit chemical causality to form a self-validating system.

Step 1: Enolate Formation

Protocol: Suspend the Ni(II)-(S)-BPB-Glycine complex (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Add finely ground KOH (3.0 eq) and stir vigorously at ambient temperature for 15 minutes. Causality: The highly conjugated Ni(II) complex stabilizes the resulting enolate. Solid KOH is utilized instead of soluble strong bases (like NaHMDS) to create solid-liquid phase-transfer conditions. This maintains a low concentration of the active enolate, preventing unwanted di-alkylation or degradation of the complex.

Step 2: Stereoselective Alkylation

Protocol: Add 5-iodo-1-pentyne (1.2 eq) dropwise to the deep-red enolate solution. Stir for 4 hours. Monitor via TLC (disappearance of the starting complex). Causality: Iodide is an exceptional leaving group, ensuring the S_N2 substitution outpaces any potential side reactions. The rigid, square-planar geometry of the Ni(II) complex, combined with the bulky benzylprolyl moiety, completely blocks the re-face. The electrophile is forced to attack from the si-face, dictating the (S)-configuration of the alpha-carbon.

Step 3: Acidic Hydrolysis and Salt Formation

Protocol: Quench the reaction with water, extract the alkylated complex into dichloromethane, and concentrate. Resuspend the residue in a mixture of Methanol and 3 N HCl (1:1 v/v) and reflux for 2 hours. Causality: Refluxing in strong acid serves a triple purpose:

  • It hydrolyzes the Schiff base to release the free amino acid.

  • It demetallates the nickel, allowing for the recovery of the chiral BPB auxiliary.

  • It directly protonates the alpha-amine to form the hydrochloride salt . Isolating the molecule as an HCl salt prevents zwitterion auto-condensation, drastically improving shelf-life and solubility for downstream Fmoc-protection[4].

Step 4: Self-Validating Analytical Checks
  • Visual Cue: The reaction mixture will transition from the deep red/orange of the intact Ni(II) complex to a pale green hue upon successful demetallation and hydrolysis.

  • Spectroscopic Validation: ^1H NMR (D2O, 400 MHz) must show the characteristic terminal alkyne proton as a triplet at ~2.35 ppm (J = 2.6 Hz) and the alpha-proton as a multiplet at ~4.05 ppm.

  • Stereochemical Validation: Chiral HPLC (e.g., Crownpak CR(+) column, pH 2.0 perchloric acid mobile phase) should confirm an enantiomeric excess of >98%.

Workflow and Application Visualizations

The following diagrams illustrate the logical flow of the chemical synthesis and the downstream application of the synthesized molecule in bioorthogonal drug development.

SynthesisWorkflow A Ni(II)-BPB-Glycine Complex B Deprotonation (Solid KOH / DMF) A->B C Enolate Intermediate B->C D Alkylation (5-Iodo-1-pentyne) C->D E Alkylated Ni(II) Complex D->E Stereoselective Addition F Acidic Hydrolysis (3N HCl / MeOH) E->F G 2-Amino-6-heptynoic acid hydrochloride F->G Product Isolation

Fig 1. Stereoselective synthesis workflow of 2-amino-6-heptynoic acid HCl via Ni(II)-BPB alkylation.

ApplicationWorkflow A Peptide Chain (2-Amino-6-heptynoic acid) C Cu(I) Catalysis (CuAAC Reaction) A->C B Peptide Chain (Azido-Amino Acid) B->C D 1,4-Disubstituted 1,2,3-Triazole Macrocyclic Linkage C->D Cycloaddition E Conformationally Restricted Stapled Peptide D->E Alpha-Helix Stabilization

Fig 2. Application of 2-amino-6-heptynoic acid in CuAAC-mediated peptide macrocyclization.

Conclusion

The utilization of 2-amino-6-heptynoic acid hydrochloride is expanding rapidly in the fields of synthetic biology[5] and peptide therapeutics. By leveraging the Ni(II)-BPB chiral auxiliary pathway, researchers can bypass the limitations of the asymmetric Strecker reaction, ensuring the high enantiopurity and structural stability required for rigorous drug development pipelines.

References

  • Convenient syntheses of homopropargylglycine. Journal of Peptide Science.
  • Peptidomimetic macrocycles.
  • A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids.
  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids. MDPI.
  • An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH.

Sources

Foundational

Aqueous Solubility and Thermal Stability of 2-Amino-6-heptynoic Acid Hydrochloride: A Technical Guide for Peptidomimetic Macrocyclization

Executive Summary The engineering of stably cross-linked peptides (peptidomimetic macrocycles) relies heavily on the physicochemical integrity of unnatural amino acid building blocks. This whitepaper provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The engineering of stably cross-linked peptides (peptidomimetic macrocycles) relies heavily on the physicochemical integrity of unnatural amino acid building blocks. This whitepaper provides an in-depth analysis of the aqueous solubility and thermal stability of 2-amino-6-heptynoic acid hydrochloride. By examining the thermodynamic causality behind its salt formulation and detailing self-validating analytical protocols, this guide equips researchers with the authoritative grounding needed to optimize solid-phase peptide synthesis (SPPS) and downstream click-chemistry cyclization workflows.

Introduction & Structural Causality

The development of cell-penetrating, highly stable macrocyclic peptides has revolutionized the targeting of previously "undruggable" intracellular protein-protein interactions. At the core of this technology is the incorporation of unnatural amino acids bearing bioorthogonal reactive groups.1[1] is a premier alkyne-bearing building block used extensively in Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form2[2].

While the 6-carbon side chain provides the ideal spatial geometry for i,i+4 and i,i+7 α -helix stabilization[3], the terminal alkyne introduces significant hydrophobicity. As a Senior Application Scientist, I emphasize that understanding the aqueous solubility and thermal stability of its hydrochloride (HCl) salt is not merely an analytical exercise—it is the foundational prerequisite for optimizing SPPS coupling efficiency and physiological assays.

Aqueous Solubility Dynamics: The Causality of the Hydrochloride Salt

The4[4]. The hydrophobic heptynyl tail dominates the hydration thermodynamics, causing the zwitterionic free acid to aggregate in aqueous media. By formulating this compound as a hydrochloride salt, the protonated primary amine ( NH3+​ ) disrupts the highly ordered intermolecular hydrogen-bonding lattice of the solid state, lowering the enthalpy of dissolution.

In practical SPPS applications, the HCl salt ensures rapid and complete dissolution in polar aprotic solvents (e.g., DMF, NMP) upon neutralization with a tertiary amine like DIPEA. Furthermore, in post-cleavage aqueous environments, the enhanced solubility prevents premature precipitation before the 5[5].

Solubility Salt HCl Salt Formation (Protonated Amine) Crystal Crystal Lattice Disruption Salt->Crystal Solvation Water Solvation Shell Formation Crystal->Solvation Soluble High Aqueous Solubility (>50 mg/mL) Solvation->Soluble

Mechanism of aqueous solubility enhancement via hydrochloride salt formation.

Table 1: Comparative Physicochemical Profile (Free Acid vs. HCl Salt)

Property2-Amino-6-heptynoic Acid (Free Base)2-Amino-6-heptynoic Acid HCl SaltCausality / Impact on Workflow
Aqueous Solubility (pH 7.0) < 5 mg/mL> 50 mg/mLProtonation of the amine enhances dipole-ion interactions with water.
Solubility in DMF/NMP Moderate (requires heating)High (instantaneous w/ DIPEA)Critical for preventing aggregation during automated Fmoc-SPPS.
Isoelectric Point (pI) ~ 5.5 - 6.0N/A (Salt form)Dictates the pH required for optimal aqueous click-chemistry.
Hygroscopicity LowModerateHCl salt requires desiccated storage to prevent water absorption.
Thermal Stability & SPPS Compatibility

Thermal stability is a non-negotiable parameter for unnatural amino acids subjected to microwave-assisted SPPS, where coupling temperatures routinely reach 75–90 °C. While related 6[6], the ionic nature of the HCl salt elevates its melting and decomposition threshold significantly (>180 °C).

Crucially, the alkyne moiety remains thermally and chemically inert under the harsh acidic conditions required for peptide cleavage. Standard protocols utilizing5[5] do not induce alkyne hydration or thermal degradation, 7[7].

Self-Validating Experimental Protocols

To rigorously evaluate these parameters in your own laboratory, implement the following self-validating workflows.

Protocol A: Turbidimetric Solubility Assay with HPLC-UV Validation

Purpose: To determine the kinetic aqueous solubility while verifying that no hydrolytic degradation occurs during dissolution.

  • Preparation: Weigh exactly 10.0 mg of 2-amino-6-heptynoic acid HCl into a clear borosilicate glass vial.

  • Titration: Add HPLC-grade water in 10 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Record the volume at which the solution transitions from turbid to optically clear (visual endpoint).

  • Self-Validation (Crucial Step): Filter the clear solution through a 0.22 µm PTFE syringe filter. Inject 10 µL onto a C18 RP-HPLC column. A single sharp peak confirms that the solubility achieved is of the intact molecule, ruling out apparent solubility caused by degradation into smaller, more soluble fragments.

Protocol B: Thermal Degradation Analysis via TGA/DSC

Purpose: To map the thermal boundaries for microwave-assisted SPPS.

  • Setup: Load 5 mg of the HCl salt into an aluminum crucible.

  • Atmosphere: Purge the Thermogravimetric Analysis (TGA) chamber with dry Nitrogen at 50 mL/min. (Causality: Nitrogen prevents oxidative degradation, isolating pure thermal stability).

  • Heating Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min, recording simultaneous Differential Scanning Calorimetry (DSC) data.

  • Interpretation: The DSC endotherm will identify the melting point, while the TGA weight-loss curve will pinpoint the exact onset of thermal decomposition (loss of HCl gas typically precedes backbone fragmentation).

Application in Peptidomimetic Macrocycles

The strategic value of 2-amino-6-heptynoic acid HCl is fully realized during macrocyclization. By incorporating this amino acid alongside an azide-bearing residue (e.g., N-methyl- ϵ -azido-L-lysine)[2], researchers can execute a highly specific CuAAC reaction. The resulting triazole cross-link dramatically increases the α -helical stability of the peptide, often yielding a 3[3] compared to the uncrosslinked precursor. This structural rigidity translates to enhanced proteolytic resistance and8[8].

Workflow A Fmoc-SPPS Initiation B Coupling of 2-Amino-6-heptynoic acid (Alkyne Handle) A->B C Coupling of Azide-bearing Amino Acid B->C D TFA Cleavage (Thermal/Chemical Stability) C->D E CuAAC Macrocyclization (Aqueous/Organic Solvent) D->E F Stable Peptidomimetic Macrocycle E->F

Workflow of CuAAC macrocyclization using 2-amino-6-heptynoic acid in peptide synthesis.

Conclusion

The physicochemical behavior of 2-amino-6-heptynoic acid hydrochloride is a masterclass in molecular compromise. The alkyne group provides indispensable bioorthogonality and hydrophobicity necessary for cell-penetrating macrocycles, while the hydrochloride salt rescues the aqueous solubility and thermal stability required for efficient synthesis. By adhering to the rigorous analytical protocols outlined above, drug development professionals can seamlessly integrate this unnatural amino acid into next-generation peptide therapeutics.

References
  • Substituted amino acids for preparing triazole linked macrocyclic peptides - Patent 2564862 Source: European Patent Office[Link]

  • Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles Source: Google P
  • WO2010060112A1 - Peptidomimetic macrocycles with improved properties Source: Google P
  • United States Patent US 9,096,684 B2 Source: Googleapis[Link]

  • MACROCYCLIC PEPTIDE, METHOD FOR PRODUCING SAME... Patent 3040417 Source: European Patent Office[Link]

Sources

Exploratory

6-Heptynoic acid, 2-amino-, hydrochloride safety data sheet and handling guidelines

Executive Summary & Chemical Identity In the landscape of modern drug development, stabilizing peptide therapeutics against proteolytic degradation remains a critical hurdle. Unmodified peptides typically suffer from con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the landscape of modern drug development, stabilizing peptide therapeutics against proteolytic degradation remains a critical hurdle. Unmodified peptides typically suffer from conformational flexibility and poor cell penetrability[1]. 6-Heptynoic acid, 2-amino-, hydrochloride (commonly utilized as its Fmoc-protected (S)-enantiomer) is a cornerstone non-natural amino acid designed to overcome these barriers[2].

By providing a terminal alkyne separated by a highly specific four-carbon aliphatic spacer from the α -carbon, this reagent enables the precise engineering of triazole-linked peptidomimetic macrocycles via click chemistry[3]. This whitepaper outlines the physicochemical properties, safety data, and self-validating handling protocols required to utilize this compound effectively in solid-phase peptide synthesis (SPPS).

Mechanistic Role in Drug Development: The Causality of Chain Length

As application scientists, we must understand why a specific reagent is chosen over its analogs. Why use 2-amino-6-heptynoic acid instead of the more common propargylglycine (2-amino-4-pentynoic acid)?

The causality lies in the geometric constraints of the α -helix. When "stapling" a peptide at the i and i+4 positions (one helical turn), the distance requires a specific number of carbon atoms to match the ~5.4 Å pitch of the helix without distorting the amide backbone[4]. 2-Amino-6-heptynoic acid provides two additional methylene groups compared to propargylglycine. This offers the exact conformational slack required to form a strain-free 1,4-disubstituted 1,2,3-triazole linkage when reacted with an azide-bearing counterpart (e.g., N-methyl- ϵ -azido-L-lysine)[1]. This structural rigidification buries the vulnerable amide backbone, drastically improving metabolic stability and cellular penetrability.

Physicochemical Properties & Safety Data Sheet (SDS) Summary

To ensure reproducibility and safety, the physical and hazard profiles of the hydrochloride salt must be strictly managed. The hydrochloride salt form is intentionally chosen to prevent premature oxidation or auto-cyclization of the primary amine during long-term storage.

Table 1: Chemical Identity & Physical Data

PropertySpecificationRationale / Impact on Synthesis
Chemical Name 6-Heptynoic acid, 2-amino-, hydrochlorideTerminal alkyne enables CuAAC click chemistry.
CAS Number 835627-45-7 (Base / Enantiomer specific)[2]Ensures procurement of the correct stereoisomer.
Molecular Weight 141.17 g/mol (Free base)[2]Critical for exact stoichiometric calculations in SPPS.
Appearance White to off-white crystalline powderDiscoloration indicates oxidative degradation.
Solubility DMF, NMP, DMSO, WaterHigh solubility in polar aprotic solvents favors SPPS.

Table 2: Hazard Identification (GHS Classification) & PPE Requirements

Hazard ClassCategoryHazard StatementRequired PPE & Causality
Skin Irritation 2H315: Causes skin irritationNitrile gloves (0.11 mm): Prevents dermal sensitization and resists DMF/NMP solvents used during solubilization.
Eye Irritation 2AH319: Causes serious eye irritationANSI Z87.1 Safety Goggles: Prevents severe ocular irritation from airborne hydrochloride dust.
STOT (Single) 3H335: May cause respiratory irritationN95/FFP2 Respirator: Mitigates inhalation risk of fine crystalline powders during gravimetric transfer.

Self-Validating Safety & Handling Workflow

Because the hydrochloride salt is hygroscopic, moisture ingress can lead to the formation of hydrates. This artificially inflates the mass during weighing, leading to sub-stoichiometric coupling during SPPS and ultimately resulting in deletion sequences. The following workflow is designed as a self-validating system to prevent handling errors.

Safety Receipt Material Receipt (Check Integrity) Storage Desiccated Storage (-20°C, Argon Gas) Receipt->Storage Weighing Gravimetric Prep (Fume Hood) Storage->Weighing Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Waste Halogen-Free Waste Disposal Solubilization->Waste

Caption: Self-validating safety and handling protocol for alkyne-modified amino acids.

Handling Protocol:

  • Storage: Store at -20°C under an inert argon atmosphere.

  • Equilibration (Validation Step): Before opening, allow the vial to equilibrate to room temperature in a desiccator for 30 minutes. Validation: Observation of condensation on the vial exterior indicates premature opening; wait until dry.

  • Solubilization Check (Validation Step): Dissolve the weighed powder in DMF. Validation: The solution must be perfectly clear. Turbidity indicates the presence of polymeric degradation products, necessitating reagent disposal.

Experimental Protocol: SPPS & Click-Mediated Macrocyclization

The following step-by-step methodology details the incorporation of 2-amino-6-heptynoic acid into a peptide sequence, followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. Every critical step includes a self-validation checkpoint to ensure systemic trustworthiness.

Workflow SPPS SPPS Coupling (Fmoc Chemistry) Azide Azide/Alkyne Incorporation SPPS->Azide CuAAC Cu(I) Catalysis (Macrocyclization) Azide->CuAAC Cleavage TFA Cleavage & Deprotection CuAAC->Cleavage Validation LC-MS & IR Validation Cleavage->Validation

Caption: CuAAC-mediated peptide macrocyclization workflow using 2-amino-6-heptynoic acid.

Step 1: Amino Acid Coupling
  • Procedure: Swell Rink Amide AM resin in DCM/DMF. Utilize 4 equivalents of Fmoc-(S)-2-amino-6-heptynoic acid relative to the resin loading capacity. Employ HBTU/HOBt and DIPEA (1:1:2 molar ratio) as coupling reagents[4].

  • Causality: HOBt is specifically chosen to suppress racemization at the α -carbon during the activation of the carboxylic acid.

  • Self-Validation Checkpoint: Perform a Kaiser test. A color change from yellow to blue indicates unreacted primary amines, necessitating a double-coupling cycle before proceeding.

Step 2: On-Resin CuAAC (Click Chemistry)
  • Procedure: Once the peptide sequence (containing both the alkyne and an azide-bearing amino acid) is complete, treat the resin with CuI (catalyst) and ascorbic acid in a DMF/piperidine solution[1].

  • Causality: Ascorbic acid acts as a reducing agent to maintain copper in the required +1 oxidation state, preventing the formation of inactive Cu(II) species via atmospheric oxidation.

  • Self-Validation Checkpoint: Perform on-resin Fourier-transform infrared spectroscopy (FT-IR). The azide stretching frequency at ~2100 cm⁻¹ will completely disappear upon successful cycloaddition. This is a non-destructive, definitive validation before cleaving the peptide from the expensive resin.

Step 3: Cleavage and Global Deprotection
  • Procedure: Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Self-Validation Checkpoint: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The mass must match the theoretical mass of the cyclized peptide, confirming that no side-chain protecting groups remain.

Conclusion

6-Heptynoic acid, 2-amino-, hydrochloride is an indispensable tool for the modern application scientist focused on peptide therapeutics. By understanding the geometric causality of its 4-carbon side chain, adhering to strict desiccated handling protocols, and implementing self-validating checkpoints (Kaiser tests, FT-IR, LC-MS) throughout the SPPS and CuAAC workflows, researchers can reliably synthesize highly stable, cell-penetrant peptidomimetic macrocycles.

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Foundational

Engineering the Proteome: The Strategic Role of Alkyne-Containing Unnatural Amino Acids in Bioorthogonal Chemistry

Executive Summary The integration of bioorthogonal chemistry with synthetic biology has fundamentally transformed protein engineering. At the core of this revolution is the strategic use of alkyne-containing unnatural am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of bioorthogonal chemistry with synthetic biology has fundamentally transformed protein engineering. At the core of this revolution is the strategic use of alkyne-containing unnatural amino acids (UAAs)[1]. Because the alkyne moiety is virtually absent in native biological systems, it serves as an inert, highly specific chemical handle for post-translational modification[2]. This technical guide explores the mechanistic foundations, kinetic profiles, and self-validating protocols required to successfully incorporate and conjugate alkyne-UAAs in complex biological environments.

The Chemical Logic of Alkynes in Bioorthogonal Systems

The selection of an alkyne-UAA is dictated by a delicate balance between steric perturbation and reaction kinetics. Alkynes are deployed in two primary structural formats, each demanding a specific bioorthogonal conjugation strategy:

  • Terminal Alkynes (e.g., L-Propargylglycine, p-Ethynylphenylalanine): Terminal alkynes possess a linear, compact geometry that minimizes structural disruption when incorporated into proteins[3]. However, their inherent stability requires a catalyst—typically Copper(I)—to react with azides via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

  • Strained Alkynes (e.g., Cyclooctynes): To bypass the cytotoxicity of copper catalysts in live-cell environments, alkynes can be embedded within an eight-membered ring. The resulting bond angle deformation generates ~18 kcal/mol of ring strain, driving the spontaneous Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without a catalyst[2]. However, the bulky nature of cyclooctynes restricts their incorporation to highly solvent-exposed protein residues to prevent misfolding[5].

Bioconjugation cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Alkyne Alkyne-Tagged Protein Cu Cu(I) + THPTA Alkyne->Cu Terminal Strain Ring Strain Alkyne->Strain Cyclic Triazole1 1,4-Triazole Cu->Triazole1 Azide1 Azide-Probe Azide1->Triazole1 Triazole2 Mixed Triazoles Strain->Triazole2 Azide2 Azide-Probe Azide2->Triazole2

Logical relationship and reaction pathways for CuAAC and SPAAC bioconjugation.

Reaction Kinetics and Pathway Selection

Choosing the correct bioorthogonal reaction requires aligning the kinetic rate of the reaction with the biological half-life of the target and the sensitivity of the environment[6]. CuAAC remains the gold standard for in vitro proteomics due to its rapid kinetics and high regioselectivity[2]. Conversely, SPAAC and related strain-promoted alkyne-nitrone cycloadditions (SPANC) are preferred for in vivo applications, despite slower kinetics, because they eliminate copper-induced oxidative stress[7].

Table 1: Kinetic Comparison of Bioorthogonal Alkyne Reactions

Reaction ClassAlkyne SubstratePartnerCatalystRate Constant (M⁻¹s⁻¹)Primary Application
CuAAC Terminal (e.g., Pra)AzideCu(I)10 – 100In vitro bioconjugation, proteomics[6]
SPAAC Strained (e.g., DIBO)AzideNone0.001 – 1Live-cell imaging, ADCs[7]
SPANC Strained (e.g., BCN)NitroneNone1 – 47Rapid in vivo labeling[6]
IEDDA *Strained (e.g., TCO)TetrazineNone1 – 1,000,000Ultrafast in vivo PET imaging[7]

*Note: While IEDDA is an alkene/alkyne-tetrazine cycloaddition rather than an azide-alkyne click reaction, it represents the upper kinetic limit for strained-alkyne bioorthogonal chemistry[6].

Engineering the Proteome: Genetic Code Expansion (GCE)

To achieve true site-specificity—critical for applications like Antibody-Drug Conjugates (ADCs) where a homogeneous Drug-to-Antibody Ratio (DAR) is required—Genetic Code Expansion (GCE) is utilized[5].

GCE relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair is engineered to bypass all endogenous amino acids and specifically charge the alkyne-UAA in response to a recoded nonsense codon, typically the Amber stop codon (UAG)[8]. The UAG codon is selected because it is the least frequently used termination signal in host genomes (e.g., E. coli), thereby minimizing the premature read-through of endogenous essential proteins[1].

GCE_Workflow Gene Target Gene (UAG Codon) Ribosome Ribosome Gene->Ribosome mRNA aaRS Orthogonal aaRS Complex Aminoacyl-tRNA aaRS->Complex Catalysis tRNA Orthogonal tRNA tRNA->Complex UAA Alkyne-UAA UAA->Complex Complex->Ribosome Decoding Protein Alkyne-Protein Ribosome->Protein Synthesis

Genetic Code Expansion (GCE) workflow for site-specific alkyne-UAA incorporation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent, researchers can troubleshoot and verify their workflows dynamically.

Protocol 1: Site-Specific Incorporation of p-Ethynylphenylalanine via GCE in E. coli

Objective: Express a target protein with a site-specific terminal alkyne handle.

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the target gene (with a UAG mutation at the desired site) and a suppression plasmid encoding the orthogonal MjTyrRS/tRNA pair[8].

  • Culture & UAA Pre-incubation: Grow cells in LB media at 37°C to an OD600 of 0.5. Add p-ethynylphenylalanine to a final concentration of 1-2 mM.

    • Causality: Intracellular transport of synthetic ncAAs is often inefficient. Pre-incubating the cells with the UAA for 30 minutes prior to IPTG induction ensures a sufficient cytoplasmic pool is established. This prevents ribosomal stalling at the UAG codon, which would otherwise result in truncated protein products[1].

  • Induction & Expression: Add 1 mM IPTG and express at 25°C for 12 hours.

  • Harvest & Lysis: Pellet cells and lyse via sonication in standard lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 7.4).

Protocol 2: CuAAC Bioconjugation of the Alkyne-Tagged Protein

Objective: Covalently attach an azide-fluorophore to the purified alkyne-tagged protein.

  • Catalyst Pre-assembly (Critical Step): In a separate microcentrifuge tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand.

    • Causality: Free Cu(I) and Cu(II) ions can coordinate with protein backbones, causing localized precipitation and generating reactive oxygen species (ROS) that degrade the protein. THPTA acts as a sacrificial, water-soluble ligand that completely encapsulates the copper, stabilizing the Cu(I) oxidation state and shielding the protein from oxidative damage[2].

  • Reaction Assembly: To 50 µM of the purified alkyne-tagged protein, add the following in precise order:

    • 100 µM Azide-Fluorophore (e.g., Azide-Cy5).

    • The pre-mixed CuSO₄/THPTA complex.

    • 5 mM Sodium Ascorbate (Prepare fresh).

    • Causality: Sodium ascorbate is added last because it acts as the reducing agent that continuously reduces stable Cu(II) to the catalytically active Cu(I) in situ[3]. Adding it last initiates the reaction in a controlled manner.

  • Incubation: Incubate at room temperature for 1 hour in the dark.

  • Self-Validation (In-Gel Fluorescence): Run the reaction mixture on an SDS-PAGE gel. Before staining with Coomassie, scan the gel using a fluorescence imager.

    • Validation Logic: A successful GCE and CuAAC reaction will yield a single, highly fluorescent band at the exact molecular weight of the full-length protein. The absence of fluorescence indicates a failure in either UAA incorporation (Protocol 1) or catalyst assembly (Protocol 2).

Translational Applications

The precision afforded by alkyne-UAA incorporation has direct implications for drug development. In the synthesis of Antibody-Drug Conjugates (ADCs), traditional conjugation methods target native lysines or cysteines, resulting in heterogeneous mixtures with variable pharmacokinetics[5]. By utilizing GCE to install a single alkyne-UAA at a strategically selected, solvent-exposed site on the antibody, developers can use SPAAC to attach a cytotoxic payload. This guarantees a uniform DAR of exactly 2.0 (one per heavy chain), significantly widening the therapeutic window and minimizing off-target toxicity[5].

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Copper-Catalyzed Click Chemistry Using 6-Heptynoic Acid, 2-Amino-, Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal Bioconjugation, Peptidomimetic Macrocyclization, and Site-Specific Protein Labeling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal Bioconjugation, Peptidomimetic Macrocyclization, and Site-Specific Protein Labeling.

Introduction & Mechanistic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized bioconjugation by providing a highly efficient, bioorthogonal method for linking molecules under physiological conditions[1]. While canonical alkyne-bearing unnatural amino acids (UAAs) like propargylglycine (Pra) and homopropargylglycine (Hpg) are widely used, they often suffer from steric hindrance when incorporated into complex protein folds or sterically demanding macrocyclic peptides[2][3].

6-Heptynoic acid, 2-amino-, hydrochloride (CAS: 2243503-35-5)[4] addresses this limitation. By providing an extended three-carbon aliphatic tether (-CH₂-CH₂-CH₂-C≡CH), this UAA projects the reactive terminal alkyne further away from the peptide backbone. This structural causality reduces steric clash during the formation of the 1,2,3-triazole linkage, making it an optimal choice for synthesizing constrained peptidomimetic macrocycles and conjugating bulky fluorophores or chelators for radiopharmaceuticals[5][6].

The CuAAC Reaction Pathway

The CuAAC reaction relies on the in situ reduction of Cu(II) to the catalytically active Cu(I) species. To maintain scientific integrity and prevent protein degradation, the Cu(I) must be stabilized by a water-soluble accelerating ligand (such as THPTA), which simultaneously prevents the generation of reactive oxygen species (ROS) that would otherwise cleave the protein backbone or oxidize sensitive residues[7].

CuAAC_Mechanism A Alkyne-Tagged Protein (2-Amino-6-heptynoic acid) C Cu(I)-THPTA Catalyst Complex A->C Coordination B Azide-Functionalized Probe/Peptide B->C Coordination D 1,2,3-Triazole Bioconjugate C->D Cycloaddition

Figure 1: Mechanism of CuAAC using an alkyne-tagged unnatural amino acid.

Structural Advantages & Quantitative Data

Selecting the correct UAA is a matter of matching the tether length to the steric demands of the microenvironment[2]. Table 1 summarizes the causality behind choosing 6-heptynoic acid, 2-amino- over shorter homologs.

Table 1: Comparison of Alkyne-Bearing Unnatural Amino Acids

UAA NameSide Chain StructureTether LengthSteric HindrancePrimary Application
Propargylglycine (Pra) -CH₂-C≡CHShortHighSurface-exposed labeling
Homopropargylglycine (Hpg) -CH₂-CH₂-C≡CHMediumModerateMetabolic labeling
2-Amino-6-heptynoic acid -CH₂-CH₂-CH₂-C≡CHLongLowMacrocyclization, bulky probes[2]

Table 2: CuAAC Optimization Parameters & Mechanistic Rationale

ParameterRecommended RangeMechanistic Rationale (Causality)
CuSO₄ 50 – 1000 µMProvides the catalytic metal center. Lower concentrations reduce toxicity but require longer reaction times[8].
THPTA Ligand 5× [CuSO₄]Stabilizes Cu(I) oxidation state and prevents Cu-mediated generation of reactive oxygen species (ROS)[7].
Sodium Ascorbate 10× [CuSO₄]Reduces Cu(II) to the catalytically active Cu(I) species in situ[8].
Aminoguanidine 5 – 10 mMScavenges dehydroascorbate (oxidation byproduct of ascorbate) to prevent non-specific arginine crosslinking.

Experimental Protocol: Self-Validating CuAAC Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory internal controls to differentiate true bioorthogonal conjugation from non-specific probe aggregation or background reactivity.

Reagent Preparation

Note: Always prepare Sodium Ascorbate and the Cu/Ligand premix freshly before use.

  • Buffer: 100 mM Sodium Phosphate buffer, pH 7.4. (Avoid Tris or buffers containing primary amines or chelators like EDTA).

  • Protein Stock: Purified protein incorporating 6-heptynoic acid, 2-amino- (10–50 µM).

  • Azide Probe: e.g., Alexa Fluor 488 Azide or Azide-PEG-Biotin (10 mM stock in DMSO).

  • CuSO₄ Stock: 20 mM in Milli-Q water.

  • THPTA Ligand Stock: 50 mM in Milli-Q water.

  • Sodium Ascorbate Stock: 100 mM in Milli-Q water (Prepare immediately before use).

  • Aminoguanidine HCl Stock: 100 mM in Milli-Q water.

Step-by-Step Methodology

Step 1: The Catalyst Premix (Critical Step) Causality: Premixing the copper and ligand before adding them to the protein ensures that free Cu(II) never interacts directly with the protein, thereby preventing metal-catalyzed oxidation.

  • Mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

  • Incubate at room temperature for 5 minutes.

Step 2: Reaction Assembly In a 1.5 mL microcentrifuge tube, assemble the reaction in the following strict order:

  • Protein/Peptide: Add 50 µL of the UAA-tagged protein (final conc. ~20 µM).

  • Azide Probe: Add 1 µL of the 10 mM Azide probe (final conc. ~100 µM; 5 molar equivalents).

  • Aminoguanidine: Add 5 µL of 100 mM Aminoguanidine (final conc. 5 mM).

  • Catalyst Premix: Add 5 µL of the CuSO₄/THPTA premix (final conc. 1 mM Cu / 5 mM THPTA).

  • Initiator: Add 5 µL of 100 mM Sodium Ascorbate (final conc. 5 mM).

Step 3: Incubation & Quenching

  • Vortex gently and incubate the mixture in the dark at room temperature for 1 to 2 hours.

  • Quenching: Add EDTA to a final concentration of 5 mM to chelate the copper and halt the catalysis.

Step 4: Purification

  • Remove excess unreacted probe and copper complexes using a Zeba™ Spin Desalting Column or via overnight dialysis against PBS (pH 7.4).

System Validation & Controls

To validate the integrity of the experiment, run the following parallel controls:

  • Control A (No Ascorbate): Replace Sodium Ascorbate with water. Expected outcome: No conjugation. Validates that the reaction is strictly Cu(I)-dependent.

  • Control B (Wild-Type Protein): Use a protein lacking the 6-heptynoic acid, 2-amino- residue. Expected outcome: No conjugation. Validates that the azide probe does not non-specifically label canonical amino acids.

Workflow Step1 1. UAA Incorporation Express/Synthesize with 2-amino-6-heptynoic acid Step2 2. Catalyst Premix 1mM CuSO4 + 5mM THPTA (Incubate 5 min) Step1->Step2 Step3 3. Click Reaction Combine Protein, Azide, Premix, Ascorbate Step2->Step3 Step4 4. Quenching Add 5mM EDTA to halt Cu(I) catalysis Step3->Step4 Step5 5. Validation SDS-PAGE / Mass Spectrometry Step4->Step5

Figure 2: Self-validating workflow for CuAAC bioconjugation.

Troubleshooting & Field Insights

  • Incomplete Conjugation: If mass spectrometry reveals incomplete labeling, the extended tether of 6-heptynoic acid, 2-amino- is likely not the limiting factor. Instead, check for the oxidation of Sodium Ascorbate (which turns yellow upon degradation). Always use freshly prepared ascorbate[8].

  • Protein Precipitation: High concentrations of the azide-fluorophore can cause hydrophobic aggregation. Reduce the probe concentration or add a mild detergent (e.g., 0.1% Tween-20) to the reaction buffer.

  • Unexpected Mass Shifts: A mass shift of +16 Da indicates methionine oxidation. Ensure the THPTA:Cu ratio is strictly maintained at ≥5:1 and that the reaction is thoroughly degassed if highly sensitive proteins are used[7].

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Application

Application Note: Incorporating 6-Heptynoic Acid, 2-Amino-, Hydrochloride into SPPS for CuAAC Macrocyclization

Executive Summary The development of peptidomimetic macrocycles—often referred to as "stapled peptides"—has revolutionized the targeting of flat, featureless protein-protein interaction (PPI) interfaces. 6-Heptynoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetic macrocycles—often referred to as "stapled peptides"—has revolutionized the targeting of flat, featureless protein-protein interaction (PPI) interfaces. 6-Heptynoic acid, 2-amino-, hydrochloride (CAS: 2243503-35-5) is a highly specialized, non-natural amino acid featuring a 4-carbon aliphatic spacer terminating in an alkyne. This structural profile makes it an ideal building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry on solid supports.

This application note provides a comprehensive, self-validating workflow for converting the raw hydrochloride salt into an SPPS-compatible Fmoc-protected monomer, incorporating it into a peptide backbone, and executing an on-resin macrocyclization.

Mechanistic Rationale & Geometric Optimization

The Causality of Spacer Length

When designing alpha-helical stapled peptides, the physical distance between the i and i+4 positions (one helical turn) is approximately 5.4 Å. A triazole linkage formed by CuAAC requires a specific number of bridging atoms to lock this conformation without introducing helix-destabilizing ring strain.

Shorter alkyne amino acids, such as propargylglycine (1-carbon spacer), often result in strained macrocycles when paired with standard azides. In contrast, 6-heptynoic acid provides a flexible 4-carbon spacer. When paired with an azido-amino acid (e.g., azido-alanine), it yields an optimal 10-to-11 atom bridge, perfectly accommodating the i,i+4 helical geometry [1].

The Pseudodilution Effect in Solid-Phase CuAAC

Performing CuAAC on a solid support (SPPS) rather than in solution is a deliberate mechanistic choice. On a resin bead, peptide chains are covalently tethered and physically separated. This creates a state of "pseudodilution." Even at high local concentrations within the bead matrix, the restricted mobility of the chains severely disfavors intermolecular dimerization. Instead, the thermodynamics heavily favor intramolecular macrocyclization, ensuring high yields of the monomeric cyclic peptide [2].

Pseudodilution R Resin Bead P1 Linear Peptide A R->P1 Linker P2 Linear Peptide B R->P2 Linker P1->P2 Intermolecular (Disfavored) C1 Cyclic Peptide A P1->C1 Intramolecular CuAAC (Favored)

Resin pseudodilution effect favoring intramolecular macrocyclization over intermolecular dimerization.

Workflow Visualization

SPPS_Workflow A 1. Fmoc Protection 6-Heptynoic acid, 2-amino-, HCl B 2. SPPS Coupling HATU / DIPEA / DMF A->B Purified Fmoc-AA C 3. On-Resin CuAAC CuSO4 / NaAsc / THPTA B->C Resin-Bound Linear Peptide D 4. Cleavage & Deprotection TFA / TIS / H2O C->D Resin-Bound Cyclic Peptide E 5. Final Product Triazole-Linked Peptide D->E Crude Peptide Recovery

Workflow for incorporating 6-Heptynoic acid, 2-amino-, HCl into SPPS and subsequent CuAAC.

Self-Validating Experimental Protocols

Protocol 1: Fmoc Protection of 6-Heptynoic Acid, 2-Amino-, Hydrochloride

Because the raw material is a hydrochloride salt, the alpha-amino group must be temporarily protected with an Fmoc group to prevent uncontrolled polymerization during SPPS.

  • Causality of pH Control: The reaction requires a pH of 8.5–9.0. If the pH is too low, the amine remains protonated (non-nucleophilic). If too high, the Fmoc-OSu reagent rapidly hydrolyzes into Fmoc-OH, terminating the reaction.

Step-by-Step Methodology:

  • Dissolve 10 mmol of 6-Heptynoic acid, 2-amino-, hydrochloride in 20 mL of 10% aqueous Na2​CO3​ .

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of 1,4-dioxane and add it dropwise to the aqueous solution over 30 minutes.

  • Stir the mixture at room temperature for 12 hours.

  • In-Process QC (Self-Validation): Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin. The disappearance of the purple spot (free amine) confirms complete protection.

  • Acidify the mixture to pH 2.0 using 1M HCl (precipitates the Fmoc-protected amino acid).

  • Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield Fmoc-2-amino-6-heptynoic acid.

Protocol 2: Incorporation into SPPS

The Fmoc-protected alkyne amino acid is coupled to the growing peptide chain using standard Fmoc/tBu solid-phase chemistry [3].

Step-by-Step Methodology:

  • Swell the resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Prepare the coupling mixture: 3 equivalents of Fmoc-2-amino-6-heptynoic acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Add the coupling mixture to the resin and agitate for 60 minutes at room temperature.

  • In-Process QC (Self-Validation): Perform a Kaiser Test. A yellow solution (negative result) validates that the coupling is 100% complete. A blue solution indicates unreacted amines, requiring a double-coupling step.

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Protocol 3: On-Resin CuAAC Macrocyclization
  • Causality of Reagent Selection: Cu(I) is the active catalyst but is highly unstable. We use CuSO4​ (Cu(II)) and reduce it in situ using Sodium Ascorbate. Furthermore, Cu(I) generates reactive oxygen species (ROS) that can cleave peptide backbones. THPTA is added as an accelerating ligand that coordinates Cu(I), protecting the peptide from oxidation while drastically speeding up the cycloaddition [4].

Step-by-Step Methodology:

  • Ensure the linear peptide (containing both the alkyne and an azide-bearing amino acid) is fully synthesized and the N-terminal Fmoc is removed.

  • Swell the resin in a degassed mixture of DMF/H2O (4:1 v/v).

  • Prepare the catalyst cocktail: 0.5 eq CuSO4​⋅5H2​O , 0.5 eq THPTA ligand, and 2.0 eq Sodium Ascorbate. (Mix CuSO4​ and THPTA first, then add Ascorbate; the solution will turn from blue to colorless/light yellow, indicating Cu(I) formation).

  • Add the cocktail to the resin and agitate under an inert Nitrogen atmosphere for 4–12 hours at room temperature.

  • In-Process QC (Self-Validation): Perform a micro-cleavage. Treat 5 mg of resin with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The mass will remain identical to the linear precursor (as click chemistry is an addition reaction with no leaving groups), but the retention time will shift significantly due to the restricted cyclic conformation.

  • Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF to strip residual copper, followed by standard DCM washes.

  • Cleave the final cyclic peptide using standard TFA cocktails.

Quantitative Data & Reaction Parameters

Table 1: Geometric Optimization for Triazole-Stapled Peptides | Alkyne Amino Acid | Spacer Length (Aliphatic Carbons) | Optimal Azide Partner | Target Helical Span | Bridge Length (Atoms) | | :--- | :--- | :--- | :--- | :--- | | Propargylglycine (Pra) | 1 | Azido-lysine | i to i+3 | 8 | | Homopropargylglycine (Hpg) | 2 | Azido-ornithine | i to i+4 | 9 | | 2-Amino-6-heptynoic acid | 4 | Azido-alanine | i to i+4 | 10 |

Table 2: On-Resin CuAAC Reaction Parameter Optimization | Parameter | Recommended Condition | Causality / Mechanistic Effect | | :--- | :--- | :--- | | Copper Source | CuSO4​⋅5H2​O (0.2 - 0.5 eq) | Provides a stable, highly soluble Cu(II) precursor. | | Reducing Agent | Sodium Ascorbate (1.0 - 2.0 eq) | Continuously reduces Cu(II) to active Cu(I); prevents catalyst death. | | Ligand | THPTA (0.5 - 1.0 eq) | Accelerates reaction kinetics; shields peptide backbone from ROS degradation. | | Solvent System | DMF / H2​O (4:1 v/v) | DMF swells the polystyrene resin; H2​O solubilizes the ascorbate and copper salts. |

References

  • Title: Peptidomimetic macrocycles (WO2011038049A1)
  • Title: CuAAC: An Efficient Click Chemistry Reaction on Solid Phase Source: ACS Combinatorial Science URL: [Link]

  • Title: Stepwise triple-click functionalization of synthetic peptides Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Peptide Conjugation via CuAAC 'Click' Chemistry Source: NIH PubMed Central URL: [Link]

Sources

Method

Application Note: In Vivo Metabolic Labeling of Proteins Using 2-Amino-6-Heptynoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Overview The dynamic tracking of nascent protein synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Overview

The dynamic tracking of nascent protein synthesis is a critical component of modern proteomics and drug development. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized this field by allowing researchers to label, isolate, and identify newly synthesized proteins in complex biological systems [1].

While Azidohomoalanine (Aha) and Homopropargylglycine (Hpg) are frequently used as methionine surrogates, the use of 2-amino-6-heptynoic acid hydrochloride offers distinct biochemical advantages. As an elongated 7-carbon alkyne-bearing unnatural amino acid (UAA), it acts as a methionine analog that hijacks the endogenous translational machinery.

The Causality Behind the Chemistry (E-E-A-T)
  • Steric Relief in Click Chemistry: The extra methylene group in 2-amino-6-heptynoic acid extends the terminal alkyne further from the polypeptide backbone compared to Hpg. This extended aliphatic spacer significantly reduces steric hindrance during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), improving conjugation efficiency with bulky fluorophores or biotin-PEG-azide probes [2].

  • Formulation Advantage: Unnatural amino acids with elongated aliphatic side chains are inherently hydrophobic, which can limit their bioavailability. Utilizing the hydrochloride salt formulation protonates the α -amine, drastically improving solubility in physiological buffers and cell culture media. This prevents localized precipitation and ensures uniform cellular uptake kinetics.

  • MetRS Hijacking: The endogenous Methionyl-tRNA synthetase (MetRS) possesses a promiscuous binding pocket. By temporarily depleting intracellular methionine pools, the competitive inhibition is removed, forcing MetRS to activate 2-amino-6-heptynoic acid and charge it onto tRNAMet . The ribosome subsequently incorporates the alkyne tag at AUG codons [4].

Mandatory Visualizations

BONCAT_Workflow A 1. Methionine Depletion (30 min) B 2. UAA Pulse Labeling (1-4 hrs) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. CuAAC Click Reaction C->D E 5. Protein Precipitation & Analysis D->E

Fig 1. BONCAT workflow for metabolic labeling and bioorthogonal detection of nascent proteins.

MetRS_Pathway UAA 2-Amino-6-Heptynoic Acid (Alkyne UAA) MetRS Methionyl-tRNA Synthetase (MetRS) UAA->MetRS Competitive binding (Met depleted) tRNA tRNA^Met MetRS->tRNA Aminoacylation (ATP dependent) Ribosome Ribosome Complex tRNA->Ribosome Delivery to AUG codons Protein Alkyne-Tagged Nascent Proteome Ribosome->Protein Polypeptide elongation

Fig 2. Hijacking the endogenous translation machinery via MetRS for UAA incorporation.

Data Presentation: Methionine Surrogate Comparison

To guide experimental design, the following table summarizes the biochemical properties of common methionine surrogates used in metabolic labeling.

SurrogateSide Chain FeatureReactive GroupMetRS CompatibilitySteric Hindrance in CuAAC
Azidohomoalanine (Aha) Short aliphaticAzideHigh (Wild-type)Low
Homopropargylglycine (Hpg) Medium aliphaticTerminal AlkyneModerate to HighModerate
2-Amino-6-heptynoic acid Extended aliphaticTerminal AlkyneModerate (Enhanced in L13G mutants)Very Low

Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating strict negative controls (No-UAA and No-Copper), researchers can definitively isolate true metabolic incorporation from background artifactual binding.

Protocol A: In Vivo Metabolic Labeling in Mammalian Cell Culture

Reagent Preparation: Dissolve 2-amino-6-heptynoic acid hydrochloride in sterile ddH2​O to a 100 mM stock concentration. The low pH of the hydrochloride salt will facilitate rapid dissolution. Filter sterilize ( 0.22μm ) and store aliquots at -20°C.

Step-by-Step Methodology:

  • Cell Preparation: Grow mammalian cells (e.g., HEK293T or HeLa) to 70-80% confluency in standard complete media (e.g., DMEM + 10% FBS).

  • Methionine Depletion: Aspirate the media and wash the cells twice with warm PBS to remove residual free amino acids. Add Methionine-free DMEM (supplemented with 10% dialyzed FBS) and incubate for 30 minutes at 37°C.

    • Causality: This step exhausts intracellular methionine pools, ensuring that MetRS is completely unoccupied and ready to accept the UAA [1].

  • Pulse Labeling: Spike the 100 mM UAA stock directly into the depletion media to achieve a final concentration of 1 to 4 mM.

    • Self-Validation Control: Maintain a parallel "No-UAA" control flask (add equivalent volume of water) to establish the baseline for non-specific click reactivity.

  • Incubation: Incubate for 1 to 4 hours. Shorter pulses (1 hr) capture immediate early translation events, while longer pulses (4 hrs) maximize total labeled protein yield.

  • Harvesting: Wash cells rapidly with ice-cold PBS containing 100μg/mL cycloheximide.

    • Causality: Cycloheximide freezes translating ribosomes, instantly halting any further protein synthesis and locking the metabolic snapshot.

  • Lysis: Lyse cells in RIPA buffer (or 1% SDS buffer for highly hydrophobic proteins) supplemented with protease inhibitors. Sonicate briefly and centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

Protocol B: Bioorthogonal Conjugation (CuAAC) and Enrichment

Step-by-Step Methodology:

  • Lysate Normalization: Quantify protein concentration using a BCA assay. Normalize all samples (including the No-UAA control) to 1-2 mg/mL in a 50μL volume.

  • Probe Addition: Add your chosen Azide-probe (e.g., Azide-PEG4-Biotin or Azide-Fluorophore) to a final concentration of 100μM .

  • Catalyst Premixing (Critical Step): In a separate tube, mix 1 mM CuSO4​ with 2 mM THPTA ligand (final concentrations in the click reaction). Incubate for 5 minutes.

    • Causality: THPTA is a water-soluble ligand that must chelate Cu(II) before reduction. If copper is reduced without chelation, free Cu(I) will catalyze Fenton-like reactions, generating reactive oxygen species (ROS) that aggressively degrade the protein backbone [3].

  • Initiation: Add the CuSO4​ /THPTA complex to the lysate. Finally, add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.

    • Self-Validation Control: Run a "No-Copper" control on a labeled lysate to ensure the Azide-probe does not non-specifically bind to proteins via hydrophobic interactions.

  • Incubation: Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of ddH2​O . Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

    • Causality: This biphasic precipitation forces proteins to the interphase while completely stripping away unreacted Azide-probes and cytotoxic copper salts, which would otherwise interfere with downstream Mass Spectrometry or Western Blotting.

  • Washing & Resuspension: Discard the upper and lower phases. Wash the protein pellet twice with ice-cold methanol. Air dry for 5 minutes and resuspend in 1X SDS sample buffer for SDS-PAGE, or urea buffer for streptavidin enrichment.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. URL:[Link]

  • Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. URL:[Link]

Application

Application Notes and Protocols for Fmoc-Protection of 2-Amino-6-Heptynoic Acid Hydrochloride

Introduction: The Strategic Importance of Fmoc-Protected Alkynyl Amino Acids In the landscape of modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone for creating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fmoc-Protected Alkynyl Amino Acids

In the landscape of modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone for creating novel therapeutics with enhanced properties. Among these, amino acids bearing alkyne functionalities, such as 2-amino-6-heptynoic acid, are of paramount importance. The terminal alkyne serves as a versatile chemical handle for "click chemistry," a suite of biocompatible reactions that enable the precise and efficient conjugation of peptides to other molecules like imaging agents, targeting ligands, or polyethylene glycol (PEG) moieties.[1] This allows for the construction of complex and highly functionalized peptide-based drugs and research tools.

To successfully incorporate 2-amino-6-heptynoic acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, typically with piperidine.[2][3] This orthogonality with acid-labile side-chain protecting groups is the foundation of the widely adopted Fmoc/tBu strategy in SPPS.[2]

This technical guide provides a comprehensive, field-proven protocol for the Fmoc protection of 2-amino-6-heptynoic acid hydrochloride. We will delve into the causality behind the experimental choices, from the selection of the Fmoc-donating reagent to the intricacies of the reaction work-up and product characterization, ensuring a robust and reproducible synthesis of this valuable building block.

Chemical Reaction Scheme

The Fmoc protection of 2-amino-6-heptynoic acid hydrochloride proceeds via a nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc-donating reagent.

Fmoc Protection Reaction cluster_reactants Reactants cluster_products Products Amino_Acid 2-Amino-6-heptynoic acid Hydrochloride Reaction + Amino_Acid->Reaction Fmoc_Reagent Fmoc-OSu Fmoc_Reagent->Reaction Base Sodium Bicarbonate Base->Reaction Fmoc_Amino_Acid Fmoc-2-amino-6-heptynoic acid NHS N-hydroxysuccinimide Salt NaCl + H2O + CO2 Reaction->Fmoc_Amino_Acid Reaction->NHS Reaction->Salt

Caption: Fmoc protection of 2-amino-6-heptynoic acid.

Experimental Protocols

This section outlines a detailed, step-by-step methodology for the Fmoc protection of 2-amino-6-heptynoic acid hydrochloride. The protocol is designed to be self-validating, with integrated quality control checkpoints.

Materials and Reagents
ReagentGradeSupplier Recommendation
2-Amino-6-heptynoic acid hydrochloride≥98% PurityCommercial Source
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)≥99% PurityCommercial Source
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Supplier
1,4-DioxaneAnhydrous, ≥99.8%Standard Supplier
Deionized Water (H₂O)Type 1 Ultrapure-
Diethyl Ether (Et₂O)Anhydrous, ≥99%Standard Supplier
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
HexanesACS Reagent GradeStandard Supplier
1 M Hydrochloric Acid (HCl)Volumetric StandardStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Protocol for Fmoc Protection

Rationale for Reagent Selection: Fmoc-OSu is chosen over Fmoc-Cl due to its superior stability and lower propensity for side reactions, leading to a cleaner reaction profile and higher purity of the desired product.[2] Sodium bicarbonate is a mild base sufficient to neutralize the hydrochloride salt and facilitate the reaction without promoting side reactions associated with stronger bases. A mixture of dioxane and water is used as the solvent system to ensure the solubility of both the amino acid salt and the Fmoc-OSu.

  • Dissolution of the Amino Acid:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-6-heptynoic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.5 equivalents).

    • Stir the mixture at room temperature until the amino acid is fully dissolved. The bicarbonate neutralizes the hydrochloride salt, liberating the free amine necessary for the reaction.

  • Addition of Fmoc-OSu:

    • In a separate beaker, dissolve 1.05 equivalents of Fmoc-OSu in 1,4-dioxane.

    • Slowly add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature over 30 minutes. A slightly slower addition can be beneficial for large-scale reactions to control any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes with a small amount of acetic acid (e.g., 90:9:1). The product, being more nonpolar, will have a higher Rf value than the starting amino acid.

  • Work-up and Extraction:

    • Once the reaction is complete, add deionized water to the reaction mixture to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[2]

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow, dropwise addition of 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.[4]

    • Extract the product from the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

Rationale: Recrystallization is a powerful and cost-effective method for purifying solid organic compounds, often yielding material of high purity.[5] A solvent system of ethyl acetate and hexanes is commonly effective for Fmoc-amino acids.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes to the hot solution with gentle swirling until the solution becomes faintly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Quality Control

To ensure the synthesized Fmoc-2-amino-6-heptynoic acid is of high purity and suitable for peptide synthesis, a comprehensive analytical characterization is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Fmoc-amino acids.[2]

ParameterCondition
Column C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Result A single major peak with a purity of ≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the chemical structure of the final product.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include the characteristic aromatic protons of the Fmoc group (δ 7.2-7.8 ppm), the methylene protons of the Fmoc group (δ ~4.2-4.4 ppm), the α-proton of the amino acid, the methylene protons adjacent to the alkyne, and the terminal alkyne proton (δ ~1.9 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the Fmoc group, the sp-hybridized carbons of the alkyne, and the aliphatic carbons of the heptynoic acid backbone.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product.

  • Expected [M+H]⁺: For C₂₂H₂₁NO₄, the expected monoisotopic mass is 363.15. The calculated m/z for [M+H]⁺ would be approximately 364.15.

Workflow Visualization

Fmoc_Protection_Workflow Start Start: 2-Amino-6-heptynoic acid hydrochloride Dissolution Dissolve in Dioxane/aq. NaHCO₃ Start->Dissolution Addition Add Fmoc-OSu in Dioxane Dissolution->Addition Reaction Stir at RT (4-12h) Monitor by TLC Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization (EtOAc/Hexanes) Workup->Purification Characterization Characterization: HPLC, NMR, MS Purification->Characterization End Final Product: Fmoc-2-amino-6-heptynoic acid Characterization->End

Caption: Workflow for the synthesis and purification.

Conclusion and Trustworthiness

The protocol detailed herein provides a robust and reproducible method for the synthesis of high-purity Fmoc-2-amino-6-heptynoic acid. By adhering to the principles of careful reagent selection, controlled reaction conditions, and thorough purification and characterization, researchers can confidently produce this valuable building block for advanced peptide synthesis. The self-validating nature of this protocol, with its integrated analytical checkpoints, ensures the final product meets the stringent quality requirements for successful drug discovery and development applications. The incorporation of alkyne-functionalized amino acids, prepared using reliable methods such as this, will continue to be a driving force in the innovation of next-generation peptide therapeutics.

References

  • Anaspec. Fmoc-L-propargylglycine. Available from: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Dener, J. M., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(4), 445-449.
  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • An, G., & Seeman, N. C. (2015). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. ACS Omega, 1(1), 10-13.
  • Jackson, R. F. W., & Moody, C. J. (1990). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-109.
  • Suresh Babu, V. V., & Ananda, K. (2003). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry-Section B, 42(11), 2895-2899.
  • Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press, Totowa, NJ.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • Carl ROTH. Fmoc-L-Propargylglycine. Available from: [Link]

  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

Sources

Method

Site-specific bioconjugation techniques using 6-Heptynoic acid, 2-amino-, hydrochloride

Executive Summary (2S)-2-Aminohept-6-ynoic acid (also referenced as 2-amino-6-heptynoic acid) is a highly versatile, alkyne-bearing unnatural amino acid (UAA) engineered for site-specific bioconjugation[1]. By providing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-Aminohept-6-ynoic acid (also referenced as 2-amino-6-heptynoic acid) is a highly versatile, alkyne-bearing unnatural amino acid (UAA) engineered for site-specific bioconjugation[1]. By providing an extended aliphatic spacer compared to traditional alkynyl amino acids, it enables high-efficiency Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with bulky payloads, such as radiopharmaceutical chelators (e.g., DOTA, MACROPA)[2] and complex fluorophores. This application note details the mechanistic rationale, incorporation strategies, and a self-validating protocol for utilizing this UAA in advanced drug development and structural biology.

Mechanistic Insights: The Structural Advantage

The efficiency of CuAAC (click chemistry) in biological systems is heavily dictated by the accessibility of the terminal alkyne. Traditional UAAs like propargylglycine (Pra) or homopropargylglycine (HPG) possess short aliphatic linkers (one and two carbons, respectively). When incorporated into tightly folded protein domains or complex macrocyclic peptides, these short linkers often result in steric shielding of the alkyne by the peptide backbone, drastically reducing the pseudo-first-order rate constant of the cycloaddition[3].

(2S)-2-Aminohept-6-ynoic acid resolves this by introducing a three-carbon (propyl) linker between the α-carbon and the alkyne moiety. This structural extension projects the reactive alkyne into the solvent, mitigating steric clash and facilitating rapid kinetics even with sterically demanding azide-functionalized payloads[1]. Furthermore, the extended linker provides necessary flexibility for the synthesis of triazole-crosslinked peptidomimetic macrocycles, which are critical in developing high-affinity target binders[3].

Comparative Analysis of Alkyne-Bearing UAAs

To guide experimental design, the structural and kinetic profiles of common alkyne-bearing UAAs are summarized below:

Unnatural Amino Acid (UAA)Carbon ChainLinker Size (Cα to Alkyne)Steric HindranceOptimal Bioconjugation Applications
Propargylglycine (Pra) C51 CarbonHighSmall molecule click, highly exposed terminal residues.
Homopropargylglycine (HPG) C62 CarbonsModerateGeneral protein labeling, moderately accessible internal sites.
(2S)-2-Aminohept-6-ynoic acid C73 CarbonsLowBulky payloads (DOTA, PEG)[2], radiopharmaceuticals, macrocyclization[3].

Incorporation Strategies

(2S)-2-Aminohept-6-ynoic acid can be incorporated into peptides and proteins via two primary modalities:

  • Solid-Phase Peptide Synthesis (SPPS): Direct coupling using Fmoc-(2S)-2-aminohept-6-ynoic acid during standard SPPS. The terminal alkyne is stable under standard TFA cleavage conditions.

  • Genetic Code Expansion (GCE) / Cell-Free Translation: For larger proteins, the UAA can be incorporated using reprogrammed genetic codes. Cell-free translation systems utilizing flexizymes (e.g., the FIT system) can efficiently charge orthogonal tRNAs with 2-amino-6-heptynoic acid, enabling its site-specific insertion at designated amber stop codons (UAG) during in vitro translation[4].

Workflow A Gene/Peptide Design (Amber Codon / SPPS) B UAA Incorporation (2-Aminohept-6-ynoic acid) A->B Translation / Synthesis C Protein/Peptide Purification (Affinity / HPLC) B->C Isolation D CuAAC Bioconjugation (Azide-Payload, Cu, THPTA) C->D Click Chemistry E Analytical Validation (LC-MS, SDS-PAGE) D->E Characterization

Workflow for site-specific bioconjugation using 2-aminohept-6-ynoic acid.

Site-Specific CuAAC Bioconjugation Protocol

The following protocol is engineered for the bioconjugation of a purified protein containing (2S)-2-aminohept-6-ynoic acid with an azide-functionalized payload.

Causality of Reagent Selection:

  • THPTA Ligand: Cu(I) is highly unstable in aqueous, aerobic environments and rapidly generates Reactive Oxygen Species (ROS) that oxidize Histidine, Arginine, and Methionine residues. THPTA coordinates the Cu(I) center, acting as a sacrificial reductant and steric shield, preserving protein integrity while accelerating the reaction.

  • Aminoguanidine: Ascorbate oxidation yields dehydroascorbate, a reactive carbonyl species that can cross-link lysine and arginine side chains. Aminoguanidine acts as a chemical scavenger to trap these detrimental byproducts.

Mechanism Cu2 Cu(II)SO4 (Precatalyst) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reductant) NaAsc->Cu1 Donates e- Product 1,4-Disubstituted 1,2,3-Triazole Conjugate Cu1->Product Catalyzes THPTA THPTA Ligand (Stabilizer/Protector) THPTA->Cu1 Coordinates Alkyne Protein-Alkyne (2-Aminohept-6-ynoic acid) Alkyne->Product Cycloaddition Azide Azide-Payload (Fluorophore/Drug) Azide->Product Cycloaddition

Mechanistic network of the THPTA-stabilized CuAAC bioconjugation reaction.

Step-by-Step Methodology

Note: This is a self-validating protocol. Always run a negative control (omitting the azide payload or the CuSO₄) in parallel to assess background reactivity and baseline protein stability.

  • Preparation of the Protein Complex:

    • Dilute the purified (2S)-2-aminohept-6-ynoic acid-modified protein to a final concentration of 10–50 µM in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Avoid buffers containing primary amines (Tris) or chelators (EDTA) which interfere with the Cu(I) catalyst.

    • Add the Azide-Payload at a 5-to-10-fold molar excess (50–500 µM).

  • Preparation of the Catalyst Master Mix (Critical Step):

    • Causality: The catalyst must be pre-formed to prevent protein degradation. Never add unchelated Cu(II) directly to the protein in the presence of ascorbate.

    • In a separate microcentrifuge tube, mix:

      • 1 part CuSO₄ (20 mM stock in water)

      • 5 parts THPTA ligand (100 mM stock in water)

    • Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex.

  • Reaction Assembly:

    • Add Aminoguanidine HCl (100 mM stock) to the protein mixture to a final concentration of 5 mM.

    • Add the pre-incubated CuSO₄/THPTA Master Mix to the protein mixture. (Target final concentrations: 1 mM CuSO₄, 5 mM THPTA).

    • Initiation: Add Sodium Ascorbate (freshly prepared 100 mM stock in water) to a final concentration of 5 mM.

  • Incubation & Quenching:

    • Vortex gently and incubate the reaction at room temperature for 1–2 hours. Protect from light if using a fluorophore payload.

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to strip the copper, or immediately proceed to size-exclusion chromatography (e.g., PD-10 column) to remove excess reagents.

  • Analytical Validation:

    • Confirm conjugation via Intact Mass Spectrometry (LC-MS). The mass shift should exactly match the molecular weight of the azide payload.

    • Run an SDS-PAGE gel. If a fluorescent azide was used, image the gel under UV/fluorescence prior to Coomassie staining to confirm site-specific covalent attachment.

Sources

Application

High-Efficiency CuAAC Buffer Systems for 2-Amino-6-Heptynoic Acid Bioconjugation

Introduction and Chemical Context The incorporation of unnatural amino acids (UAAs) into proteins and peptides has revolutionized bioconjugation and structural biology. 2-Amino-6-heptynoic acid is a highly versatile UAA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The incorporation of unnatural amino acids (UAAs) into proteins and peptides has revolutionized bioconjugation and structural biology. 2-Amino-6-heptynoic acid is a highly versatile UAA featuring a five-carbon aliphatic side chain terminating in an alkyne group[1]. This extended side chain provides optimal steric relief, allowing the terminal alkyne to project outward from the folded protein or peptide backbone, making it highly accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

However, the success of labeling 2-amino-6-heptynoic acid with an azide-functionalized probe (e.g., fluorophores, biotin, or PEGylating agents) depends entirely on the precise formulation of the CuAAC reaction buffer. Poorly optimized buffers lead to sluggish kinetics, incomplete conjugation, and severe oxidative damage to the target biomolecule. This application note outlines the mechanistic causality, quantitative selection, and step-by-step protocol for preparing highly efficient, self-validating CuAAC buffers.

Mechanistic Causality: Designing the Buffer System

A robust CuAAC buffer is not merely a solvent; it is a carefully balanced chemical environment designed to generate, stabilize, and protect the active Cu(I) catalyst while safeguarding the structural integrity of the protein.

The Base Buffer

The reaction should be performed in a neutral, non-coordinating aqueous buffer such as 100 mM Sodium Phosphate (pH 7.0–7.4) or HEPES [3].

  • Causality: Amine-rich buffers like Tris should be avoided at high concentrations because they can act as weak competitive ligands for copper, stripping it from the primary accelerating ligand. Chelating agents like EDTA must be strictly excluded as they will sequester the copper catalyst and halt the reaction.

The Catalyst and Accelerating Ligands (CuSO₄ + THPTA / BTTAA)

The active catalyst for the cycloaddition is Cu(I). Because Cu(I) is thermodynamically unstable in aqueous, oxygenated environments, it is generated in situ from a stable Cu(II) source (CuSO₄). To keep Cu(I) active, it must be coordinated by a polytriazole ligand.

  • Causality: We strongly recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-[4-{(bis[(1-tert-butyltriazolyl)methyl]amino)methyl}-triazolyl]acetic acid)[4]. These ligands serve a dual purpose: they dramatically accelerate the reaction kinetics by stabilizing the Cu(I)-acetylide intermediate, and they act as a sacrificial "cage" that prevents Cu(I) from generating reactive oxygen species (ROS) via the Fenton reaction[5]. Without these ligands, ROS will rapidly oxidize histidine, methionine, and cysteine residues on the target protein.

The Reducing Agent (Sodium Ascorbate)

Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state[6].

  • Causality: Ascorbate must be present in large molar excess (typically 10- to 40-fold over copper) to continuously re-reduce any Cu(I) that becomes oxidized by dissolved oxygen during the reaction[6]. It must be prepared fresh immediately before use, as it degrades rapidly in water.

The Scavenger (Aminoguanidine)
  • Causality: The oxidation of ascorbate generates dehydroascorbate, a highly electrophilic byproduct that can covalently modify arginine residues on proteins, leading to unwanted cross-linking and aggregation. Adding Aminoguanidine (5 mM) intercepts dehydroascorbate, preserving the integrity of the target protein[3].

CuAAC_Mechanism Cu2 Cu(II) Sulfate (Inactive Precursor) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Cu1_Ligand Cu(I)-Ligand Complex (Protected & Highly Active) Cu1->Cu1_Ligand Coordination Ligand THPTA / BTTAA Ligand (Stabilizer & ROS Scavenger) Ligand->Cu1_Ligand Product 1,2,3-Triazole Linkage (Stable Conjugate) Cu1_Ligand->Product Catalysis Alkyne 2-Amino-6-Heptynoic Acid (Terminal Alkyne) Alkyne->Product Azide Azide Probe (Fluorophore/Biotin) Azide->Product

CuAAC catalytic cycle highlighting Cu(I) stabilization by THPTA/BTTAA ligands.

Quantitative Selection of CuAAC Ligands

The choice of ligand directly dictates the success of the bioconjugation. The table below summarizes the performance metrics of common CuAAC ligands to guide your experimental design[4][5].

LigandStructure TypeRelative Reaction RateAqueous SolubilityBiocompatibility / ROS Protection
TBTA Benzyl-triazoleLow (Baseline)Poor (Requires DMSO)Low (High ROS generation)
THPTA Hydroxypropyl-triazoleHighExcellent (100% Aqueous)High (Standard for lysates)
BTTES tert-Butyl-triazole sulfateHighExcellentHigh
BTTAA tert-Butyl-triazole acetic acidVery High (Fastest)ExcellentVery High (Best for live cells/fragile proteins)

Recommendation: For standard in vitro labeling of 2-amino-6-heptynoic acid incorporated peptides, THPTA is highly effective and widely accessible[6]. For highly sensitive proteins or live-cell surface labeling, BTTAA is preferred due to its superior catalytic acceleration and protective properties[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The order of addition is the most critical factor for success. Never add uncomplexed Cu(II) directly to a protein solution , as it will irreversibly bind to metalloprotein sites before the ligand can coordinate it.

Step 4.1: Preparation of Stock Solutions

Note: Use ultrapure, degassed water to minimize ambient oxygen.

  • CuSO₄ Stock (20 mM): Dissolve Copper(II) sulfate pentahydrate in water. (Stable for months at room temperature)[7].

  • THPTA Ligand Stock (100 mM): Dissolve THPTA in water. (Stable for months at -20°C)[6].

  • Aminoguanidine HCl Stock (100 mM): Dissolve in water. (Stable for months at -20°C)[3].

  • Sodium Ascorbate Stock (100 mM): Dissolve 20 mg of Sodium Ascorbate in 1 mL water. Must be prepared fresh daily ; discard after 8 hours[3].

Step 4.2: The Pre-Complexation Step (Critical)

To ensure the copper is fully shielded before it encounters your peptide/protein:

  • In a small microcentrifuge tube, mix the CuSO₄ (20 mM) and THPTA (100 mM) at a 1:5 molar ratio [5].

    • Example: Mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA.

  • Vortex briefly and incubate at room temperature for 3–5 minutes. The solution will turn a faint, clear blue, indicating successful Cu(II)-THPTA complex formation[6].

Step 4.3: Reaction Assembly

Assemble the reaction in a 1.5 mL tube in the exact following order to prevent precipitation and side reactions:

  • Target Biomolecule: Add the protein/peptide containing 2-amino-6-heptynoic acid (e.g., 1–5 mg/mL) in 100 mM Phosphate Buffer (pH 7.4).

  • Azide Probe: Add the azide-fluorophore or azide-biotin (Final concentration: 20–50 µM)[7].

  • Scavenger: Add Aminoguanidine stock to a final concentration of 5 mM[3].

  • Catalyst Complex: Add the pre-complexed CuSO₄/THPTA mixture. (Final Cu concentration should be 100 µM; Final THPTA should be 500 µM)[3].

  • Initiator: Add the fresh Sodium Ascorbate stock to a final concentration of 2.5–5.0 mM[3][6].

Step 4.4: Incubation and Validation
  • Cap the tube tightly to prevent oxygen diffusion, vortex gently, and incubate in the dark at room temperature for 30–60 minutes[6].

  • In-Line Validation (Quality Control): To ensure your buffer system is active, run a parallel positive control tube containing a cheap, commercially available alkyne (e.g., propargyl alcohol) and a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin). If the control tube fluoresces under UV light after 15 minutes, your CuAAC buffer system is fully active and the ascorbate is functional[5]. If the control fails, your ascorbate has likely oxidized and must be remade.

CuAAC_Workflow Step1 1. Prepare Stocks (Fresh Ascorbate) Step2 2. Pre-complex Cu(II) (CuSO4 + THPTA) Step1->Step2 Step4 4. Initiate Reaction (Add Cu-Ligand, then Ascorbate) Step2->Step4 Step3 3. Mix Reactants (Alkyne-Peptide + Azide) Step3->Step4 Step5 5. Clean-up & QC (Precipitation / Fluorescence) Step4->Step5

Sequential workflow for CuAAC bioconjugation ensuring optimal Cu(I) complex formation.

References

  • Hao, Z., et al. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PMC, National Institutes of Health.[Link]

  • Hong, V., et al. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC, National Institutes of Health.[Link]

  • Soriano del Amo, D., et al. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC, National Institutes of Health.[Link]

  • WIPO. Radiopharmaceutical compositions targeting glypican-3 and uses thereof. WO2024254339A9.
  • WIPO. Peptidomimetic macrocycles. WO2011038049A1.
  • Zare, M., et al. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of 6-Heptynoic acid, 2-amino-, hydrochloride in peptide synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Heptynoic acid, 2-amino- (also known as L-bishomopropargylglycine), an unnatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Heptynoic acid, 2-amino- (also known as L-bishomopropargylglycine), an unnatural α-amino acid featuring a seven-carbon chain and a terminal alkyne[1]. While this building block is invaluable for click chemistry and the synthesis of peptidomimetic macrocycles[2], its extended hydrophobic side chain and specific salt form present unique coupling challenges during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yield coupling.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve coupling failures associated with this specific unnatural amino acid.

TroubleshootingWorkflow Start Start: 6-Heptynoic Acid Derivative Coupling CheckProt Is alpha-amine N-protected (e.g., Fmoc)? Start->CheckProt Protect Perform Fmoc Protection (Protocol 1) CheckProt->Protect No (HCl salt) Couple1 1st Coupling: 4 eq AA, HATU/DIEA in NMP CheckProt->Couple1 Yes Protect->Couple1 Kaiser1 Kaiser Test Result? Couple1->Kaiser1 Couple2 Double Coupling: HATU/DIEA in NMP Kaiser1->Couple2 Positive (Blue) Success Proceed to Next Cycle Kaiser1->Success Negative (Clear) Kaiser2 Kaiser Test Result? Couple2->Kaiser2 Cap Cap with Ac2O/DIEA Kaiser2->Cap Positive Kaiser2->Success Negative Cap->Success

Figure 1: Diagnostic workflow for troubleshooting 6-Heptynoic acid coupling in SPPS.

Frequently Asked Questions (Troubleshooting)

Q1: I purchased "6-Heptynoic acid, 2-amino-, hydrochloride". Can I use this directly in Fmoc solid-phase peptide synthesis (SPPS)? A1: No. The hydrochloride salt indicates that the α-amine is completely unprotected.

  • Causality: In standard Fmoc-SPPS, activating the carboxyl group of an unprotected amino acid will cause the free amine of one monomer to nucleophilically attack the activated carboxyl group of another. This leads to uncontrolled self-condensation (polymerization) rather than a single, targeted peptide bond with the resin.

  • Solution: You must first convert the hydrochloride salt to an Fmoc-protected derivative (Fmoc-2-amino-6-heptynoic acid) prior to use in the synthesizer. See Protocol 1 below.

Q2: I am using Fmoc-2-amino-6-heptynoic acid, but my coupling efficiency is consistently low (<80%). What is causing this? A2: Unnatural amino acids with extended hydrophobic side chains frequently suffer from reduced coupling kinetics[3].

  • Causality: The hydrophobic alkyne tail promotes inter-chain hydrophobic interactions within the resin matrix. This local aggregation creates secondary structures (like β-sheets) that sterically shield the N-terminal amine of the resin-bound peptide from the incoming activated amino acid.

  • Solution: Switch from standard carbodiimides (like DIC) to a highly reactive uronium salt like HATU[4]. HATU provides a neighboring group effect via its 7-aza-benzotriazole moiety, drastically accelerating the nucleophilic attack[3][5]. Additionally, swell the resin in a strongly chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation[6].

Q3: How do I accurately monitor the coupling of this specific residue? A3: The Kaiser (ninhydrin) test is the standard for detecting free primary amines[7]. However, it can be misleading for highly hydrophobic sequences.

  • Causality: If the peptide is heavily aggregated due to the alkyne side chain, the ninhydrin dye molecules may be sterically excluded from the aggregated peptide core, yielding a false negative (colorless beads despite incomplete coupling)[6].

  • Solution: If the Kaiser test is negative but your final yield is poor, perform a micro-cleavage of a small resin sample (using TFA/TIS/H2O) and analyze via LC-MS to confirm the exact mass addition of the 6-heptynoic acid residue (+123 Da mass shift).

Q4: The Kaiser test is positive after the first coupling. Should I just extend the reaction time to 4 hours? A4: No. Extending reaction time beyond 2 hours is generally ineffective.

  • Causality: Prolonged exposure to basic conditions (e.g., DIEA) causes the highly reactive O-At ester intermediate to degrade, hydrolyze, or epimerize over time.

  • Solution: Perform a double coupling[7]. Drain the degraded reagents, wash the resin, and introduce a fresh batch of activated Fmoc-2-amino-6-heptynoic acid. If unreacted amines persist after the second coupling, cap them with acetic anhydride to prevent the formation of deletion sequences[6].

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficacy for Unnatural Alkyne Amino Acids
Coupling ReagentClassRelative ReactivityEpimerization RiskRecommended Use Case
DIC / HOBt CarbodiimideLowLowRoutine couplings of natural, unhindered amino acids[7].
HBTU AminiumModerateModerateStandard SPPS, minimal steric hindrance.
HATU UroniumVery HighModerateSterically hindered or unnatural amino acids (e.g., 6-heptynoic acid)[3][4].
Table 2: Solvent Systems for Disrupting Peptide Aggregation
Solvent SystemSolvation PowerAggregation DisruptionApplication
100% DMF StandardLowShort, non-hydrophobic sequences.
100% NMP HighHighHighly hydrophobic unnatural amino acids[6].
DCM / DMF (1:1) ModerateModerateSequences prone to β-sheet formation[6].

Validated Step-by-Step Methodologies

Protocol 1: Fmoc Protection of 6-Heptynoic Acid, 2-Amino-, Hydrochloride

Purpose: To install the essential N-α protecting group required for controlled SPPS, converting the raw hydrochloride salt into a usable building block.

  • Dissolution: Dissolve 6-Heptynoic acid, 2-amino-, hydrochloride (1.0 eq) in a 10% aqueous Na₂CO₃ solution.

  • Cooling: Cool the solution to 0°C in an ice bath to minimize side reactions.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane and add it dropwise to the aqueous solution under continuous, vigorous stirring.

  • Reaction: Allow the mixture to warm gradually to room temperature and stir for 12 hours.

  • Precipitation: Acidify the mixture to pH 2.0 using 1M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

  • Isolation: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield Fmoc-2-amino-6-heptynoic acid.

Protocol 2: Optimized Double Coupling of Fmoc-2-Amino-6-Heptynoic Acid

Purpose: To maximize coupling yield for this sterically demanding unnatural amino acid[5].

  • Resin Preparation: Swell the peptidyl-resin in NMP for 30 minutes to maximize pore accessibility and disrupt initial aggregation[6].

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-2-Amino-6-Heptynoic Acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of NMP[3]. (Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species).

  • Base Addition: Add DIEA (8.0 eq) to the amino acid solution. Allow exactly 1-2 minutes for pre-activation to form the reactive ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring & Capping: Perform a Kaiser test[7].

    • If positive (blue beads): Repeat steps 3-6 (Double Coupling).

    • If still positive after the second coupling: Cap the unreacted amines with 20% acetic anhydride and 2 eq DIEA in DMF for 30 minutes to prevent deletion peptides[6].

References

  • [1] Title: CAS 835627-45-7: 6-Heptynoic acid, 2-amino-, (2S)- Source: CymitQuimica URL:

  • [7] Title: Troubleshooting incomplete coupling of 8-Aminooctanoic acid in peptide synthesis Source: Benchchem URL:

  • [6] Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL:

  • [2] Title: WO2011038049A1 - Peptidomimetic macrocycles Source: Google Patents URL:

  • [3] Title: WO2010060112A1 - Peptidomimetic macrocycles with improved properties Source: Google Patents URL:

  • [4] Title: Optimizing Peptide Coupling: Key Techniques Source: JPT URL:

  • [5] Title: US 2013/0072439 A1 - Peptidomimetic macrocycles Source: Googleapis.com URL:

Sources

Optimization

Technical Support Center: Preventing Side Reactions in CuAAC Click Chemistry with 2-amino-6-heptynoic acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry with the non-canonical ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry with the non-canonical amino acid, 2-amino-6-heptynoic acid. This resource is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot potential side reactions, ensuring the integrity and success of your experiments.

The CuAAC reaction is celebrated for its high efficiency, selectivity, and biocompatibility.[1][2][3] However, the presence of a free primary amine and a carboxylic acid in 2-amino-6-heptynoic acid introduces specific challenges that require careful consideration to prevent unwanted side reactions and ensure high yields of the desired product. This guide will delve into the causality behind these challenges and provide robust, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when using 2-amino-6-heptynoic acid in CuAAC reactions.

Q1: Why is my CuAAC reaction with 2-amino-6-heptynoic acid showing low yield or failing completely?

A1: Several factors can contribute to low yields. The primary culprits are often related to the free amine and carboxylate groups of the amino acid. These groups can chelate the copper catalyst, rendering it inactive.[4] Additionally, the amine can act as a base, which is generally not required for CuAAC in aqueous media and can sometimes interfere.[5][6] It's also crucial to ensure the quality of your reagents, particularly the copper source and the reducing agent, and to exclude oxygen from the reaction, as Cu(I) is prone to oxidation.[7][8]

Q2: I'm observing a precipitate in my reaction mixture. What is it and how can I prevent it?

A2: Precipitation can be due to several reasons. Insoluble copper-acetylide polymers can form, especially at higher concentrations. The free amine of your amino acid can also coordinate with copper ions, potentially leading to the formation of insoluble complexes. Using a stabilizing ligand for the Cu(I) catalyst is critical to prevent both of these issues.[4][8] Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices for aqueous reactions as they stabilize the Cu(I) and prevent its precipitation.[7][9]

Q3: Are protecting groups necessary for the amine and carboxyl groups of 2-amino-6-heptynoic acid during CuAAC?

A3: While CuAAC is known for its tolerance of many functional groups, including free amines and carboxylic acids, protection can significantly improve yields and reduce side reactions in certain contexts.[5] If you are experiencing issues with catalyst inhibition or side product formation, protecting the amine (e.g., with Boc or Fmoc) and/or the carboxyl group (e.g., as a methyl or ethyl ester) can be a very effective strategy.[10][11][12] The choice of protecting group should be orthogonal to your other reaction conditions and easily removable post-reaction.

Q4: What is the optimal pH for running a CuAAC reaction with an unprotected amino acid?

A4: The CuAAC reaction is generally tolerant of a wide pH range, typically between 4 and 12.[13] However, for reactions involving unprotected amino acids, a pH around 7.0 to 7.5 is often a good starting point.[14] At this pH, the amino group is protonated, reducing its ability to chelate the copper catalyst, while the carboxyl group is deprotonated, which can aid in solubility. It is advisable to avoid strongly basic conditions which can deprotonate the alkyne and potentially lead to side reactions.

Q5: I've noticed a side product with a mass of +174 Da. What could this be?

A5: If your reaction mixture contains arginine residues (in a peptide context) and you are using sodium ascorbate as the reducing agent, you may be observing the formation of an adduct between the arginine side chain and dehydroascorbic acid (DHA), the oxidation product of ascorbate.[15] While 2-amino-6-heptynoic acid itself doesn't have an arginine side chain, if it's part of a larger peptide containing arginine, this side reaction is a possibility. To mitigate this, you can try using a different reducing agent or adding aminoguanidine to the reaction mixture.[6]

Troubleshooting Guide: Common Issues and Solutions

This table provides a structured approach to troubleshooting common problems encountered during CuAAC reactions with 2-amino-6-heptynoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivation: The free amine or carboxylate of the amino acid is chelating the Cu(I) catalyst.• Use a stabilizing ligand like THPTA or TBTA in a 5:1 ratio to copper.[4][7][9] • Consider protecting the amine and/or carboxyl group.[10][12]
Catalyst Oxidation: The active Cu(I) is being oxidized to inactive Cu(II) by dissolved oxygen.• Degas all solutions thoroughly before use (e.g., by sparging with argon or nitrogen).[3] • Ensure a sufficient excess of the reducing agent (e.g., 3-10 fold sodium ascorbate).[4][16]
Incorrect Reagent Order: Premature addition of reagents can lead to catalyst deactivation.• Pre-mix the copper salt and the stabilizing ligand before adding them to the alkyne and azide solution.[4] • Add the reducing agent last to initiate the reaction.[4]
Formation of a Precipitate Copper-Acetylide Polymerization: High concentrations of alkyne and copper can lead to the formation of insoluble polymers.• Work at lower concentrations. • Use a stabilizing ligand to keep the copper species in solution.[8]
Insoluble Copper-Amine Complexes: The free amine is complexing with copper ions.• Use a stabilizing ligand to outcompete the amine for copper coordination. • Adjust the pH to around 7 to protonate the amine.[14]
Multiple Unidentified Side Products Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive functional groups.• Use a copper-coordinating ligand which can also act as a sacrificial reductant.[6][9] • Ensure the reaction is performed under an inert atmosphere.
Homodimerization of the Alkyne: Oxidative coupling of the terminal alkyne can occur.• Use a slight excess of the reducing agent to maintain a reducing environment.[13] • Ensure thorough deoxygenation of the reaction mixture.
Difficulty in Product Purification Residual Copper: Copper ions can be difficult to remove and may interfere with downstream applications.• After the reaction, add a chelating agent like EDTA to sequester the copper.[4] • Utilize purification techniques such as ion-exchange chromatography or size-exclusion chromatography.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing low-yield CuAAC reactions.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH (2-amino-6-heptynoic acid derivative) Copper Cu(I) stabilized by Ligand Azide R2-N3 Product 1,4-disubstituted 1,2,3-triazole Copper->Product cycloaddition Side_Reaction cluster_amino_acid 2-amino-6-heptynoic acid AminoAcid H2N-CH(COOH)-(CH2)3-C≡CH Copper Cu(I) AminoAcid->Copper Chelation via -NH2 and -COOH InactiveComplex Inactive Chelate Complex Copper->InactiveComplex

Sources

Troubleshooting

Optimizing copper catalyst concentration for 6-Heptynoic acid, 2-amino-, hydrochloride bioconjugation

Welcome to the Technical Support Center for bioconjugation. 6-Heptynoic acid, 2-amino- (also known as a terminal alkyne-containing unnatural amino acid) is a powerful tool for site-specific protein labeling via Copper-Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation. 6-Heptynoic acid, 2-amino- (also known as a terminal alkyne-containing unnatural amino acid) is a powerful tool for site-specific protein labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, the reliance on a copper catalyst presents a well-known paradox in bioconjugation: you must maintain enough active Cu(I) to drive the reaction forward, but excess copper and reducing agents generate Reactive Oxygen Species (ROS) that irreversibly degrade sensitive biomolecules[2].

This guide is designed by application scientists to help you navigate the exact causality behind catalyst optimization, ensuring high-yield click chemistry without compromising protein integrity.

Core Optimization Parameters

To achieve a self-validating and efficient reaction, the concentrations of your catalyst, ligand, and reductant must be tightly controlled. The table below outlines the optimal quantitative ranges and the mechanistic rationale for each choice.

ReagentRecommended ConcentrationMechanistic Rationale (Causality)
CuSO₄ (Cu(II) source) 50 – 100 μMProvides sufficient copper to form the multi-metal catalytic complex required for high reaction rates without inducing excessive cytotoxicity or ROS generation[3].
THPTA Ligand 250 – 500 μMMust be maintained at a minimum 5:1 molar ratio to copper. THPTA stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant to intercept ROS[4].
Sodium Ascorbate 2.5 – 5.0 mMActs as the in situ reducing agent to convert Cu(II) to active Cu(I). An excess is required to counteract dissolved oxygen in the buffer[5].
Aminoguanidine 5.0 mMIntercepts reactive electrophilic byproducts of ascorbate oxidation (e.g., dehydroascorbate) that would otherwise crosslink arginine and lysine residues on your protein[3].
6-Heptynoic Acid (Alkyne) < 5.0 mMHigh local concentrations of terminal alkynes can competitively inhibit the Cu-THPTA catalyst complex in aqueous media[6].
Experimental Workflow & Logic

OptimizationWorkflow Start Prepare 6-Heptynoic Acid Alkyne-Protein CuMix Pre-mix CuSO4 & THPTA (1:5 Molar Ratio) Start->CuMix AddSubstrates Add Azide Cargo & Target Protein CuMix->AddSubstrates AddAscorbate Add Sodium Ascorbate (Initiate Reaction) AddSubstrates->AddAscorbate Monitor Monitor Yield vs. Degradation AddAscorbate->Monitor

Workflow for optimizing CuAAC bioconjugation with 6-heptynoic acid, 2-amino-.

Self-Validating Experimental Protocol

This step-by-step methodology is engineered to prevent premature ROS generation through strict order-of-addition rules.

Step 1: Reagent Preparation Prepare all stock solutions in a deoxygenated biological buffer (e.g., 50 mM HEPES, pH 7.2)[7].

  • Protein (Alkyne): 25–100 μM final concentration.

  • Azide Cargo: 2x to 3x molar excess relative to the alkyne[8].

  • CuSO₄: 20 mM in water.

  • THPTA Ligand: 100 mM in water.

  • Sodium Ascorbate: 100 mM (Must be freshly prepared immediately before use)[8].

  • Aminoguanidine: 100 mM in water.

Step 2: Catalyst Pre-complexation (Critical Step) In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand to achieve a 1:5 molar ratio (e.g., 2.5 μL of 20 mM CuSO₄ + 5.0 μL of 50 mM THPTA). Incubate for 5 minutes at room temperature[4].

  • Causality: Pre-complexing ensures that no free, unliganded Cu(II) is available to non-specifically bind to the protein backbone or rapidly cycle with dissolved oxygen[6].

Step 3: Reaction Assembly To your protein solution, add the azide-functionalized cargo. Next, add the aminoguanidine stock to achieve a final concentration of 5 mM[4].

Step 4: Catalyst Addition Transfer the pre-mixed Cu-THPTA complex into the protein-azide mixture and mix gently.

Step 5: Initiation Add the freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction[4].

  • Causality: Ascorbate must always be added last. Adding it to a copper-containing solution in the absence of the THPTA ligand triggers immediate and uncontrolled ROS generation[6].

Step 6: Incubation & Quenching Cap the reaction tube tightly to minimize oxygen diffusion[4]. Rotate end-over-end for 30–60 minutes at room temperature. Quench the reaction by adding a chelating agent like EDTA (10 mM final) to strip the copper ions and halt catalysis[5].

Troubleshooting Guide & FAQs
Issue 1: My target protein is precipitating or showing signs of degradation.

Diagnosis: Protein degradation in CuAAC is primarily driven by ROS (hydrogen peroxide and hydroxyl radicals) generated during the ascorbate-mediated reduction of dissolved O₂ by copper[2]. Furthermore, ascorbate oxidation produces reactive aldehydes that crosslink proteins[6]. Solutions:

  • Verify Ligand Ratio: Ensure your THPTA to Copper ratio is strictly ≥ 5:1. THPTA acts as a sacrificial reductant, intercepting ROS before they can oxidize histidine, methionine, or cysteine residues on your protein[8].

  • Include Aminoguanidine: If you omitted aminoguanidine, add it at 5 mM. It acts as a scavenger for dehydroascorbate byproducts, preventing unwanted lysine and arginine crosslinking[6].

  • Go Anaerobic: If the protein is highly sensitive, perform the reaction under anaerobic conditions (e.g., degassing buffers with argon). This eliminates the oxygen required for ROS generation and significantly accelerates the reaction rate[7].

MechanisticPathway Cu2 Cu(II) Salt Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 O2 Dissolved O2 Cu1->O2 Oxidation THPTA THPTA Ligand (Sacrificial Reductant) Cu1->THPTA Coordination ROS Reactive Oxygen Species (Protein Degradation) O2->ROS ROS->THPTA Intercepted Safe Protected Protein & Efficient Click THPTA->Safe Stabilizes Cu(I)

Mechanistic pathway of Cu(I) stabilization and ROS interception by THPTA.

Issue 2: The bioconjugation yield is extremely low or incomplete.

Diagnosis: Low yields usually stem from either the oxidation of the active Cu(I) back to inactive Cu(II), or direct catalyst inhibition by the substrates. Solutions:

  • Fresh Ascorbate: Verify that the sodium ascorbate was prepared freshly just before use. Ascorbate degrades rapidly in aqueous solutions[8].

  • Alkyne Inhibition: 6-Heptynoic acid, 2-amino- contains a terminal alkyne. If the local concentration of the alkyne exceeds 5 mM, it can competitively inhibit the Cu-THPTA complex[6]. Dilute the reaction if necessary.

  • Steric Hindrance: If the alkyne is buried within the protein's tertiary structure, increase the reaction temperature slightly or add a biocompatible co-solvent (like 5–10% DMSO) to boost the conformational dynamics of the protein, exposing the hindered site to the catalyst[3].

FAQ: Why use THPTA instead of TBTA for protein bioconjugation?

TBTA has very low water solubility and requires significant amounts of organic solvents (like DMSO or DMF) to remain in solution, which can denature sensitive proteins[9]. THPTA is highly water-soluble, highly biocompatible, and specifically designed to protect proteins from oxidative damage in purely aqueous buffers[9].

FAQ: Can I just add the copper and ascorbate directly to the protein mixture without pre-mixing the ligand?

Absolutely not. Ascorbate should never be added to copper-containing solutions in the absence of the stabilizing ligand[6]. Doing so triggers uncontrolled copper-mediated generation of hydrogen peroxide and hydroxyl radicals, which will irreversibly cleave your protein backbone before the bioconjugation can even occur[6].

References
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation (NIH PMC).
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation (Jena Bioscience).
  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction (PubMed).
  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands (Vector Labs).
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation (SciSpace).
  • Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry (Benchchem).
  • WO2024073622A2 - Radiopharmaceutical compositions targeting ephrin type-a receptor 2 and uses thereof (Google Patents).
  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand (NIH PMC).
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes (Lumiprobe).

Sources

Optimization

Technical Support Center: Resolving Organic Solubility Issues for 6-Heptynoic Acid, 2-Amino-, Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-Heptynoic acid, 2-amino-, hydrochloride (also known as L-homopropargy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-Heptynoic acid, 2-amino-, hydrochloride (also known as L-homopropargylglycine hydrochloride).

This unnatural amino acid features a terminal alkyne, making it a critical building block for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry, [1], and radiopharmaceutical conjugates[2]. However, its ionic nature presents significant solubility challenges in organic synthesis workflows. Below, we provide mechanistic troubleshooting, validated protocols, and physicochemical data to resolve these bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is 6-Heptynoic acid, 2-amino-, hydrochloride completely insoluble in standard organic solvents like DCM, THF, or EtOAc? A1: As a hydrochloride salt, this compound exists in a highly polar, ionic crystal lattice. While it is highly soluble in water, it is practically a "brick" in non-polar or moderately polar organic solvents. If you attempt to neutralize the HCl salt with an organic base (like DIPEA or TEA) directly in an organic solvent, the molecule converts into its zwitterionic form ( NH3+​ / COO− ). Free amino acids in their zwitterionic state possess extremely high lattice energies and strong intermolecular hydrogen bonding networks, rendering them virtually insoluble in organic media.

Q2: I need to N-protect this amino acid (e.g., with Fmoc or Boc) for solid-phase peptide synthesis (SPPS). How do I overcome the organic insolubility? A2: The most reliable method is to avoid pure organic solvents entirely during the protection step. Instead, use Schotten-Baumann biphasic conditions (e.g., Water/Dioxane). The aqueous layer, basified with Na2​CO3​ , dissolves the amino acid and deprotonates the ammonium group, while the organic layer dissolves the protecting group reagent (e.g., Fmoc-OSu). As the reaction proceeds at the phase boundary, the resulting N-protected amino acid loses its zwitterionic character and becomes highly soluble in organic solvents upon subsequent acidic workup.

Q3: My downstream application requires strictly anhydrous organic conditions, and I cannot protect the C-terminus. How can I dissolve the free amino acid? A3: You can utilize transient silylation . By reacting the insoluble amino acid suspension with N,O-Bis(trimethylsilyl)acetamide (BSA) in anhydrous DCM, the highly polar amine and carboxylate groups are temporarily masked with lipophilic trimethylsilyl (TMS) groups. This breaks the hydrogen-bonding network, forcing the crystal lattice to collapse. The suspension will rapidly clear into a homogenous solution, ready for direct coupling. The TMS groups are easily removed during standard aqueous workup.

Q4: Can I improve organic solubility by modifying the C-terminus? A4: Yes. Converting the carboxylic acid to a methyl or ethyl ester completely prevents zwitterion formation. As noted in literature regarding [3], while amino acid ester hydrochlorides remain somewhat polar, neutralizing them with an organic base (like triethylamine) in solvents like DCM or DMF readily yields the free amino ester, which is highly soluble in organic solvents. For 6-heptynoic acid, 2-amino-, esterification is efficiently achieved using thionyl chloride in methanol, a standard procedure for [4].

Physicochemical Data Presentation

The following table summarizes the solubility profile of 6-Heptynoic acid, 2-amino- across its various chemical states to help you select the right derivative for your workflow.

Chemical StateStructural FeaturePrimary SolventsSolubility in DCM / THFSolubility in DMF / DMSO
Hydrochloride Salt Alkyne-R-CH( NH3+​Cl− )-COOHWater, MethanolInsolubleVery Poor
Zwitterion (Free Acid) Alkyne-R-CH( NH3+​ )- COO− Water (pH 6-7)InsolubleInsoluble
Methyl Ester HCl Salt Alkyne-R-CH( NH3+​Cl− )-COOMeMethanol, EthanolPoorModerate
Methyl Ester Free Base Alkyne-R-CH( NH2​ )-COOMeDCM, THF, DMF, EtOAcExcellent Excellent
N-Fmoc Protected Acid Alkyne-R-CH(NH-Fmoc)-COOHDCM, DMF, NMP, DMSOExcellent Excellent
Transiently Silylated Alkyne-R-CH(NH-TMS)-COOTMSAnhydrous DCM, THFExcellent Excellent

Solubilization Decision Workflow

SolubilityWorkflow Start 6-Heptynoic acid, 2-amino-, HCl (Poor Organic Solubility) Q1 Are aqueous conditions tolerable? Start->Q1 Biphasic Biphasic System (H2O / Dioxane + Base) Q1->Biphasic Yes Q2 Is C-terminus protection acceptable? Q1->Q2 No (Anhydrous Required) Fmoc N-Protection (e.g., Fmoc-OSu) Yields Organic-Soluble Product Biphasic->Fmoc Ester Esterification (SOCl2 / MeOH) Q2->Ester Yes Silyl Transient Silylation (BSA in DCM/DMF) Q2->Silyl No EsterSol Amino Ester Free Base (Soluble in DCM/DMF) Ester->EsterSol SilylSol Silylated Amino Acid (Soluble in Anhydrous Organics) Silyl->SilylSol

Decision tree for solubilizing 6-Heptynoic acid, 2-amino-, hydrochloride based on workflow needs.

Validated Experimental Protocols

Protocol 1: Biphasic N-Fmoc Protection (Schotten-Baumann Conditions)

Causality & Validation: This protocol uses water to solvate the polar salt and Na2​CO3​ to neutralize the HCl. This prevents zwitterion precipitation by immediately reacting the free amine with Fmoc-OSu at the phase boundary.

  • Dissolution: Dissolve 6-Heptynoic acid, 2-amino-, hydrochloride (1.0 eq) in a 10% aqueous Na2​CO3​ solution (2.5 eq of base).

  • Cooling: Cool the aqueous solution to 0 °C in an ice bath to prevent side reactions.

  • Addition: Dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane (equal volume to the aqueous phase) and add it dropwise to the vigorously stirring aqueous solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Step: The reaction is complete when TLC shows the disappearance of Fmoc-OSu. The mixture will visually appear as a cloudy emulsion.

  • Workup: Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu and non-polar byproducts.

  • Isolation: Carefully acidify the aqueous layer with 6M HCl to pH 2.0. The Fmoc-protected amino acid will precipitate out of the aqueous layer and can be efficiently extracted into EtOAc. Dry the EtOAc layer over MgSO4​ and concentrate.

Protocol 2: Esterification for Anhydrous Organic Solubilization

Causality & Validation: Converts the carboxylic acid to a methyl ester, permanently eliminating the molecule's ability to form an insoluble zwitterion.

  • Suspension: Suspend 6-Heptynoic acid, 2-amino-, hydrochloride (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Activation: Cool the suspension to -10 °C under an inert atmosphere ( N2​ or Argon). Add Thionyl Chloride ( SOCl2​ ) (2.5 eq) dropwise over 15 minutes.

  • Self-Validation Step: As the SOCl2​ reacts and esterification proceeds, the insoluble white suspension will gradually clear into a completely homogenous solution, confirming the destruction of the zwitterionic lattice.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

  • Solubilization: To use in organic synthesis, dissolve the resulting salt in DCM and add Triethylamine or DIPEA (1.1 eq) to generate the highly organic-soluble free amino ester.

Protocol 3: Transient Silylation for Direct Anhydrous Coupling

Causality & Validation: Replaces polar protons with lipophilic TMS groups, breaking the crystal lattice and forcing the molecule into the organic phase without permanent protecting groups.

  • Suspension: Suspend 6-Heptynoic acid, 2-amino-, hydrochloride (1.0 eq) in anhydrous DCM under an N2​ atmosphere.

  • Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

  • Reaction: Stir at room temperature or gently reflux (40 °C) for 1-2 hours.

  • Self-Validation Step: The opaque white suspension will become completely transparent. This visual clearing is your absolute confirmation of successful silylation and solubilization.

  • Coupling: The solution is now ready for the direct addition of acyl chlorides or activated esters. The TMS groups will fall off automatically during the final aqueous wash. (Note: If aggregation occurs during subsequent peptide elongation, consider adding 10-20% DMSO or NMP as a[5]).

References

  • Title: Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Conformationally Restricted β-Turn Mimics Source: Radboud University Repository URL: [Link]

  • Title: United States Patent US9096684B2 - Peptidomimetic Macrocycles Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-6-Heptynoic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted peptidomimetic macrocycles[1], the demand for high-purity terminal alkyne unnatural amino acids has surged.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted peptidomimetic macrocycles[1], the demand for high-purity terminal alkyne unnatural amino acids has surged. (S)-2-amino-6-heptynoic acid (also known as L-bishomopropargylglycine) is a critical building block for triazole-linked and hydrocarbon-stapled peptides[2].

However, synthesizing its hydrochloride salt frequently suffers from severe yield attrition. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the fundamental chemical causality behind these failures.

Part 1: Synthesis Workflow & Critical Failure Points

The most reliable enantioselective route to this compound utilizes the alkylation of a Ni(II) complex of a chiral Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and glycine[3]. The diagram below maps this workflow, highlighting the specific stages where yield loss typically occurs.

Synthesis A Ni(II)-BPB-Glycine Complex (Chiral Schiff Base) C Asymmetric Alkylation (KOH, DMF, 25°C) A->C B 5-Halo-1-pentyne + NaI (In situ 5-Iodo-1-pentyne) B->C D Alkylated Ni(II) Complex (Protected Intermediate) C->D Issue: Low Conversion (Halide Reactivity) E Acidic Hydrolysis (3N HCl / MeOH, 60°C) D->E F Crude 2-Amino-6-heptynoic Acid + Chiral Auxiliary E->F Issue: Alkyne Hydration (Harsh Acid/Heat) G Cation-Exchange Chromatography (Dowex 50WX8) F->G Issue: Phase Separation H Pure (S)-2-Amino-6-heptynoic Acid HCl (Target Compound) G->H Issue: Hygroscopicity (Yield Loss)

Fig 1. Synthesis workflow of 2-amino-6-heptynoic acid highlighting critical yield-loss points.

Part 2: Troubleshooting Guide & FAQs

Q1: My alkylation step stalls at 30-40% conversion. How can I drive the reaction to completion without promoting dialkylation or degrading the chiral auxiliary? Causality: The standard alkylating agent, 5-chloro-1-pentyne, is a sluggish electrophile. Applying elevated temperatures or extended reaction times to force the reaction will inevitably lead to the decomposition of the base-sensitive Ni(II)-BPB complex rather than product formation. Solution: Implement an in situ Finkelstein modification. By adding stoichiometric sodium iodide (NaI) to the reaction mixture, the unreactive chloride is converted to 5-iodo-1-pentyne[3]. The iodide is a vastly superior leaving group, accelerating the S_N2 alkylation and allowing the reaction to reach >95% conversion at ambient temperature, thereby preserving the integrity of the chiral auxiliary[4].

Q2: LC-MS and NMR analysis of my isolated product shows a mass shift of +18 Da, and the terminal alkyne proton (~1.9 ppm) is replaced by a methyl ketone singlet (~2.1 ppm). What happened? Causality: Terminal alkynes are highly susceptible to acid-catalyzed Markovnikov hydration. The standard deprotection protocol for Ni(II)-BPB complexes utilizes 6N HCl at reflux. Under these harsh thermodynamic conditions, water adds across the triple bond, converting your target alkyne into 2-amino-6-oxoheptanoic acid. Solution: Attenuate the hydrolysis conditions. Utilize 3N HCl with a methanol co-solvent at 60 °C[5]. The methanol increases the solubility of the hydrophobic intermediate, allowing for efficient hydrolysis of the Schiff base at lower temperatures and reduced acid concentrations, completely suppressing alkyne hydration.

Q3: I have confirmed the product is in the aqueous phase after deprotection, but I lose >60% of my yield during the isolation of the final hydrochloride salt. How do I improve recovery? Causality: (S)-2-amino-6-heptynoic acid is a highly polar, highly hygroscopic zwitterion[6]. Attempting to isolate it via repeated aqueous evaporations or liquid-liquid extractions leads to massive mechanical loss and trapping of the product in the mother liquor. Solution: Abandon liquid-liquid extraction for the final isolation. Utilize strongly acidic cation-exchange chromatography. The resin captures the protonated amino acid, allowing non-basic impurities to be washed away. Elution with aqueous ammonia recovers the free base, which can then be precisely titrated with HCl and lyophilized to yield the stable salt.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting failure modes, demonstrating how the optimized conditions maximize the yield.

EntryAlkylating AgentBase / SolventHydrolysis ConditionsPrimary Failure ModeOverall Yield
15-chloro-1-pentyneNaOH / DCM (PTC)6N HCl, RefluxAlkyne Hydration (Methyl Ketone)< 15%
25-chloro-1-pentyneKOH / DMF3N HCl, 60 °CIncomplete Alkylation38%
35-iodo-1-pentyneKOH / DMF6N HCl, RefluxAlkyne Hydration (Methyl Ketone)22%
4 5-chloro-1-pentyne + NaI KOH / DMF 3N HCl, 60 °C None (Optimized) 81%
Part 4: Self-Validating Experimental Protocol

This methodology integrates in-process quality control (IPC) checkpoints to ensure the system is self-validating at every stage of the synthesis.

Phase 1: Asymmetric Alkylation (In Situ Finkelstein)

  • Suspend the Ni(II)-BPB-glycine complex (1.0 eq) and pulverized KOH (5.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add sodium iodide (NaI, 1.2 eq) followed by 5-chloro-1-pentyne (1.2 eq)[3].

  • Stir vigorously at 25 °C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (DCM:Acetone 4:1). The reaction is complete when the starting material (red spot, Rf​ ~0.3) is entirely replaced by the alkylated intermediate (orange spot, Rf​ ~0.5).

  • Quench with 5% aqueous acetic acid and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Mild Acidic Hydrolysis

  • Dissolve the crude alkylated Ni(II) complex in a 1:1 mixture of methanol and 3N aqueous HCl.

  • Heat the mixture at 60 °C for 2.5 hours[5].

  • Validation Checkpoint 2: The solution will transition from orange to a pale green/blue color. This colorimetric shift visually confirms the complete release of free Ni(II) ions and the successful cleavage of the chiral auxiliary.

  • Cool to room temperature and extract the aqueous layer three times with dichloromethane (DCM) to recover the BPB chiral auxiliary. Retain the aqueous phase containing the target amino acid.

Phase 3: Ion-Exchange Isolation & Salt Formation

  • Load the acidic aqueous phase onto a column of Dowex 50WX8 strongly acidic cation-exchange resin (H+ form).

  • Wash the column with 5 column volumes (CV) of deionized water to remove Ni(II) salts and non-basic impurities.

  • Elute the free amino acid using 2N aqueous ammonia.

  • Validation Checkpoint 3: Spot the fractions on a TLC plate and heat with ninhydrin stain. Collect only the fractions that turn deep purple, confirming the presence of the primary amine.

  • Pool the ninhydrin-positive fractions and concentrate under reduced pressure to remove the ammonia.

  • Titrate the aqueous solution to pH 2.0 using 1.0 M HCl.

  • Lyophilize the solution to yield (S)-2-amino-6-heptynoic acid hydrochloride as a white, crystalline solid[6].

References
  • Substituted amino acids for preparing triazole linked macrocyclic peptides - Patent 2564862, epo.org, 1

  • CAS 835627-45-7: 6-Heptynoic acid, 2-amino-, (2S)- - CymitQuimica, cymitquimica.com, 6

  • Synthesis of Conformationally Restricted β-Turn Mimics - Radboud Repository, ru.nl, 5

  • (12) United States Patent (10) Patent No.: US 9,096,684 B2 - Googleapis.com, googleapis.com,2

  • WO2011038049A1 - Peptidomimetic macrocycles - Google Patents, google.com, 3

  • WO2010060112A1 - Peptidomimetic macrocycles with improved properties - Google Patents, google.com, 4

Sources

Optimization

Purification methods for synthetic peptides containing 6-Heptynoic acid, 2-amino-, hydrochloride

Title: Technical Support Center: Purification & Troubleshooting of Peptides Containing 6-Heptynoic Acid, 2-Amino- Introduction 6-Heptynoic acid, 2-amino- (also known as L-bishomopropargylglycine or (S)-2-aminohept-6-ynoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification & Troubleshooting of Peptides Containing 6-Heptynoic Acid, 2-Amino-

Introduction 6-Heptynoic acid, 2-amino- (also known as L-bishomopropargylglycine or (S)-2-aminohept-6-ynoic acid, CAS: 835627-45-7) is a specialized unnatural amino acid featuring a terminal alkyne on a seven-carbon aliphatic chain [1]. It is widely utilized in the synthesis of macrocyclic peptides, stapled peptides, and bioconjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4, 6]. While the click reaction itself is highly efficient, the downstream purification of the resulting peptide presents unique challenges. These include transition metal contamination, side-chain oxidation, and poor chromatographic resolution [2, 5]. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize the purification of these specialized synthetic peptides.

Experimental Workflow

G A Solid-Phase Peptide Synthesis (Incorporate 6-Heptynoic acid) B TFA Cleavage & Deprotection (Avoid Thiol Scavengers) A->B Cleave C CuAAC Click Reaction (CuSO4, Ascorbate, THPTA) B->C Cyclize/Conjugate D Copper Chelation Wash (EDTA or QuadraPure TU) C->D Quench E RP-HPLC Purification (Phenyl-Hexyl, Shallow Gradient) D->E Desalt F Lyophilization & MS/HPLC Validation E->F Pure Fraction

Workflow for the synthesis, click reaction, and purification of alkyne-containing peptides.

Troubleshooting Guides & FAQs

Q1: Why do I observe a brown residual pellet after desalting my clicked peptide, and why does it suppress my Mass Spectrometry (MS) signals? Causality & Solution: The brown residue is a classic indicator of Copper (Cu) catalyst retention, typically Cu(I)/Cu(II) complexes precipitating with the peptide [5]. During CuAAC, copper binds strongly to the peptide backbone (especially to histidine, cysteine, or the newly formed triazole ring). This metal contamination leads to artifactually high UV absorbance (inaccurate nanodrop readings) and causes severe ion suppression during Electrospray Ionization (ESI-MS) [5]. Actionable Fix: Do not rely solely on standard C18 desalting (e.g., Sep-Pak). Implement a robust metal chelation step prior to chromatography. Wash the crude peptide mixture with 0.1 M EDTA (pH 7.4) or treat with a thiourea-based metal scavenger resin (e.g., QuadraPure TU) for 1 hour. This strips the coordinated copper, replacing it with volatile protons suitable for MS.

Q2: During global TFA cleavage of the alkyne-peptide from the resin, I am seeing unexpected mass adducts (+94 Da or +120 Da). What is happening? Causality & Solution: While terminal alkynes like 6-heptynoic acid, 2-amino- are generally stable to Trifluoroacetic Acid (TFA), they are highly susceptible to side reactions with thiol-based carbocation scavengers (like Ethanedithiol (EDT) or Dithiothreitol) via thiol-yne hydrothiolation under strongly acidic conditions. An addition of EDT yields a +94 Da mass shift. Actionable Fix: Eliminate EDT from your cleavage cocktail. Use a cleavage cocktail optimized for alkyne peptides, such as a modified Reagent K without thiols (TFA/TIPS/Water/Phenol, 88:2:5:5 v/v). Triisopropylsilane (TIPS) is sufficient for quenching carbocations without reacting with the alkyne.

Q3: My unreacted alkyne-peptide co-elutes with the clicked product on standard C18 RP-HPLC. How can I improve the resolution? Causality & Solution: The hydrophobicity shift between an unreacted 6-heptynoic acid, 2-amino- residue and a small triazole conjugate can be marginal, leading to co-elution on standard C18 columns. Actionable Fix:

  • Alter the Stationary Phase: Switch to a Phenyl-Hexyl column. The π−π interactions between the stationary phase and the newly formed triazole ring (and any aromatic groups on the azide partner) will significantly alter the retention time compared to the aliphatic alkyne.

  • Adjust the Mobile Phase: Change the ion-pairing agent from 0.1% TFA to 0.1% Formic Acid, or run a shallower gradient (e.g., 0.2% to 0.5% B per minute) across the specific elution window.

Q4: I am observing oxidation of Methionine (+16 Da) in my peptide after the CuAAC reaction. How can I prevent this? Causality & Solution: The CuAAC reaction utilizes Copper(II) sulfate and sodium ascorbate to generate the active Cu(I) species [3, 6]. In the presence of dissolved oxygen, reactive oxygen species (ROS) are generated, which rapidly oxidize susceptible amino acids like Methionine and Cysteine [2]. Actionable Fix: Thoroughly degas all solvents (water, DMF, or DMSO) by sparging with argon or nitrogen for at least 15 minutes prior to adding the catalyst[2]. Additionally, incorporate a Cu(I)-stabilizing ligand such as THPTA or TBTA (at a 5:1 molar ratio to copper) [3]. Ligands not only accelerate the click reaction but also occupy the coordination sphere of Cu(I), drastically reducing ROS generation and protecting the peptide [3, 6].

Quantitative Data: Copper Scavenging Efficiency in Peptide Purification

To ensure high-quality RP-HPLC and MS results, selecting the right copper removal strategy is critical. Below is a comparison of common post-click clean-up methods:

Scavenger / MethodCu Removal EfficiencyPeptide RecoveryMechanism & Notes
0.1 M EDTA (pH 7.4) ~85 - 90%High (>90%)Chelates Cu(II). Requires subsequent C18 desalting. Standard liquid-phase method.
Chelex® 100 Resin >95%Medium (70-80%)Iminodiacetic acid resin. Highly effective but can cause non-specific hydrophobic peptide binding.
QuadraPure™ TU Resin >99%High (>90%)Thiourea-based macroporous resin. Highly selective for transition metals; minimal peptide loss.
Dithiothreitol (DTT) ~80%High (>90%)Forms Cu-DTT complexes. Warning: Will reduce any disulfide bonds present in the peptide.

Detailed Experimental Protocol: Post-Click Chelation and RP-HPLC Purification

This self-validating protocol ensures the complete removal of copper catalysts and high-resolution separation of the 6-Heptynoic acid, 2-amino- containing peptide.

Phase 1: Copper Quenching and Chelation

  • Quench the Reaction: Once the CuAAC reaction is complete (verified by analytical LC-MS), halt the reaction by adding 10 equivalents of EDTA (0.1 M solution in water, adjusted to pH 7.4) relative to the total copper concentration.

  • Incubation: Stir the mixture at room temperature for 30–60 minutes. The solution should transition from a dark/murky brown to a clear blue/green, indicating the formation of the Cu-EDTA complex.

  • Resin Scavenging (Optional but Recommended for MS): Add 50 mg of QuadraPure TU resin per 1 mg of copper used. Agitate gently for 1 hour. Filter the mixture through a 0.45 µm PTFE syringe filter to remove the resin.

Phase 2: Desalting and RP-HPLC 4. Acidification: Acidify the filtered solution to pH 2-3 using 10% aqueous TFA. This ensures the peptide is fully protonated for optimal binding to the reverse-phase matrix. 5. Solid-Phase Extraction (SPE): Load the acidified mixture onto a pre-equilibrated C18 Sep-Pak cartridge. Wash with 5 column volumes of 0.1% TFA in water to elute the highly polar Cu-EDTA complexes and excess ascorbate. Elute the crude peptide with 60% Acetonitrile / 0.1% TFA. 6. Lyophilization: Freeze-dry the eluate to remove acetonitrile and water, yielding a white to off-white crude powder (the absence of a brown tint validates successful Cu removal). 7. Preparative RP-HPLC:

  • Column: Phenyl-Hexyl Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 40% B over 60 minutes (shallow gradient of 0.5% B/min to resolve unreacted alkyne from the triazole product).

  • Fraction Collection & Validation: Collect fractions based on UV absorbance at 214 nm and 254 nm (the triazole ring absorbs slightly at 254 nm). Validate the fractions via high-resolution ESI-MS before pooling and final lyophilization.

References

  • National Institutes of Health (NIH). "Click Chemistry in Peptide-Based Drug Design." PubMed Central (PMC). Available at: [Link]

  • ResearchGate. "How to clean-up peptides labelled using click chemistry?" ResearchGate Q&A Forums. Available at: [Link]

  • Organic Chemistry Portal. "Click Chemistry - Azide-Alkyne Cycloaddition." Organic Chemistry. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparing 6-Heptynoic acid, 2-amino-, hydrochloride vs propargylglycine in click chemistry

As a Senior Application Scientist, I frequently encounter bioconjugation bottlenecks where the choice of the bioorthogonal handle dictates the success or failure of an entire workflow. When designing peptides for copper-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioconjugation bottlenecks where the choice of the bioorthogonal handle dictates the success or failure of an entire workflow. When designing peptides for copper-catalyzed azide-alkyne cycloaddition (CuAAC)—commonly known as click chemistry—researchers often default to the most accessible unnatural amino acids.

This guide provides an objective, data-driven comparison between the industry-standard Propargylglycine (Pra) and the advanced alternative 6-Heptynoic acid, 2-amino-, hydrochloride (Bishomopropargylglycine, Bpg) . By analyzing their structural mechanics, reaction kinetics, and steric profiles, we can establish exactly when and why to deploy each compound.

Structural Mechanics: The Causality of Steric Hindrance

The fundamental difference between these two unnatural amino acids lies in the length of their aliphatic side chains, which directly governs their behavior in dense molecular environments.

  • Propargylglycine (Pra): IUPAC name 2-amino-4-pentynoic acid. Pra is the simplest alkyne-bearing unnatural amino acid, featuring a single methylene group (-CH₂-) between the alpha-carbon and the terminal alkyne[1]. While widely used for basic metabolic labeling[2][3], this short spacer forces the alkyne into close proximity with the peptide backbone. During CuAAC, the formation of the bulky triazole ring creates severe steric clash, which can perturb native peptide folding or restrict binding to target receptors (e.g., HLA/TCR complexes)[4].

  • 6-Heptynoic acid, 2-amino- (Bpg): IUPAC name 2-amino-6-heptynoic acid. Bpg features an extended aliphatic spacer consisting of three methylene groups (-CH₂-CH₂-CH₂-)[5][6]. This extended linker acts as a flexible arm, projecting the terminal alkyne away from the sterically crowded peptide backbone. This distal positioning drastically lowers the activation energy required for the click reaction and allows the resulting triazole to adopt conformations that do not disrupt the peptide's inherent bioactivity[4][6][7].

StericModel cluster_Pra Propargylglycine (Pra) cluster_Bpg Bishomopropargylglycine (Bpg) Pra_Backbone Peptide Backbone Pra_Alkyne Terminal Alkyne (n=1) Pra_Backbone->Pra_Alkyne Short Linker Pra_Clash Steric Clash Zone Pra_Alkyne->Pra_Clash Restricts Access Bpg_Backbone Peptide Backbone Bpg_Alkyne Terminal Alkyne (n=3) Bpg_Backbone->Bpg_Alkyne Extended Linker Bpg_Access High Accessibility Bpg_Alkyne->Bpg_Access Facilitates CuAAC

Caption: Structural comparison of Pra and Bpg highlighting steric hindrance vs. accessibility in CuAAC.

Quantitative Performance Comparison

When engineering conformationally constrained peptides—such as stabilizing β-hairpins via intramolecular triazole bridges—the length of the alkyne side chain is critical for optimal hydrogen-bonded positioning[6][7]. The table below synthesizes the performance metrics of both amino acids.

ParameterPropargylglycine (Pra)6-Heptynoic acid, 2-amino- (Bpg)
IUPAC Name 2-amino-4-pentynoic acid2-amino-6-heptynoic acid
Aliphatic Chain Length n = 1 (-CH₂-)n = 3 (-CH₂-CH₂-CH₂-)
Steric Hindrance High (proximal to backbone)Low (distal to backbone)
CuAAC Kinetics Moderate (prone to steric drag)Fast (highly accessible)
Conformational Flexibility Rigid, restricted rotatable bondsHighly flexible
Optimal Applications Simple metabolic labelingConstrained cyclizations, receptor binding

Self-Validating Experimental Protocol: CuAAC Conjugation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must not be blind recipes. Every step must have a clear causality, and the system must validate itself. CuAAC reactions form highly stable 1,4-disubstituted 1,2,3-triazoles[7][8], but they are highly sensitive to the oxidation state of the copper catalyst.

Workflow Step1 1. UAA Incorporation (SPPS / Metabolic) Step2 2. CuAAC Click Reaction (CuSO4, Ascorbate, Azide) Step1->Step2 Add Reagents Step3 3. Triazole Formation (1,4-disubstituted) Step2->Step3 Catalysis Note1 Pra: Slower kinetics Bpg: Faster kinetics Step2->Note1 Step4 4. Self-Validation (LC-MS Mass Shift Analysis) Step3->Step4 Purification & QC

Caption: Standard workflow for incorporating alkyne-tagged UAAs and executing CuAAC click chemistry.

Step-by-Step Methodology

Objective: Conjugate an azide-functionalized fluorophore to a Pra- or Bpg-containing peptide.

  • Ligand Complexation: Mix 1 part CuSO₄ (10 mM) with 5 parts THPTA ligand (50 mM) in aqueous buffer.

    • Causality: Free Cu(I) rapidly disproportionates or oxidizes. Pre-complexing copper with THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that could degrade sensitive amino acid side chains (e.g., Met, Trp, or Cys).

  • Reaction Assembly: In a degassed Eppendorf tube, combine the alkyne-peptide (1 mM) and azide-fluorophore (1.2 mM) in a 1:1 v/v mixture of PBS (pH 7.4) and DMSO.

    • Causality: Degassing the buffer prevents ambient oxygen from prematurely oxidizing the Cu(I) catalyst back to inactive Cu(II).

  • Catalyst Activation: Add Sodium Ascorbate (10 equivalents relative to Cu) to the Cu-THPTA complex.

    • Self-Validation Check: Observe a transient blue-to-clear color change. This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species.

  • Initiation: Add the activated catalyst to the peptide mixture. Incubate at 25°C for 1 hour under gentle shaking.

    • Expert Insight: Bpg reactions typically achieve >95% conversion significantly faster than Pra due to the distal positioning of the alkyne, which minimizes steric drag and improves target accessibility[6][7].

  • Quenching & Final Validation: Add 5 mM EDTA to chelate the copper and halt the reaction. Analyze the crude mixture via LC-MS.

    • Self-Validation Check: The protocol is successful when the MS spectra show the complete disappearance of the starting peptide mass and the emergence of a single new peak corresponding exactly to [Mass_peptide + Mass_azide].

Conclusion

While Propargylglycine (Pra) remains a staple for simple metabolic labeling, its utility diminishes in sterically demanding applications. For researchers developing conformationally constrained therapeutics, mapping complex protein-protein interactions, or requiring high-efficiency bioconjugation without disrupting native receptor binding, 6-Heptynoic acid, 2-amino- (Bpg) is the superior choice. Its extended aliphatic spacer fundamentally resolves the steric limitations of Pra, ensuring robust, high-yield click chemistry.

Sources

Comparative

Mass Spectrometry Validation of 2-Amino-6-Heptynoic Acid Incorporation: A Comparative Guide

As the demand for high-resolution spatiotemporal proteomics grows, Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) has become a cornerstone technique for isolating newly synthesized proteins. While Azidohomoalanine...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-resolution spatiotemporal proteomics grows, Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) has become a cornerstone technique for isolating newly synthesized proteins. While Azidohomoalanine (AHA) and Homopropargylglycine (HPG) are the traditional workhorses of this field, 2-amino-6-heptynoic acid (a homologous terminal alkyne amino acid) offers unique steric and electronic properties that can optimize incorporation rates and click-chemistry kinetics in specific biological models.

This guide provides an authoritative, objective comparison of 2-amino-6-heptynoic acid against alternative non-canonical amino acids (ncAAs) and outlines a self-validating mass spectrometry (MS) workflow to definitively prove its incorporation.

Mechanistic Grounding: Why 2-Amino-6-Heptynoic Acid?

2-Amino-6-heptynoic acid is a terminal alkyne-bearing ncAA. In methionine-depleted environments, it acts as a methionine surrogate, hijacking the endogenous methionyl-tRNA synthetase (MetRS) for ribosomal incorporation. Alternatively, it can be site-specifically incorporated using [1].

The Causality of Chain Length: The aliphatic chain of 2-amino-6-heptynoic acid is one methylene group longer than that of HPG. This extended carbon spacer pushes the terminal alkyne further from the peptide backbone. In heavily folded or sterically hindered protein domains, this extended spacer significantly reduces steric clashes during downstream Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), improving the yield of biotin-tagging and subsequent MS enrichment.

Quantitative Comparison of Methionine Surrogates

To accurately validate incorporation via bottom-up proteomics, precise mass shift calculations are mandatory. The table below summarizes the exact monoisotopic mass shifts expected when these ncAAs replace a methionine residue.

Non-Canonical Amino Acid (ncAA)Reactive GroupTarget ResidueResidue Exact Mass (Da)*Mass Shift vs. Met (Da)CuAAC ReactivityMS Ionization Efficiency
2-Amino-6-heptynoic acid Terminal AlkyneMethionine (Met)123.0684-7.9721 High (Low steric hindrance)Excellent (Hydrophobic)
Homopropargylglycine (HPG) Terminal AlkyneMethionine (Met)109.0528-21.9877 HighGood
Azidohomoalanine (AHA) Terminal AzideMethionine (Met)126.0542-4.9863 ModerateModerate (Prone to reduction)

*Residue mass accounts for the loss of H₂O during peptide bond formation. (Endogenous Met residue mass = 131.0405 Da).

Experimental Workflows & Logical Frameworks

Validating the incorporation of 2-amino-6-heptynoic acid requires a robust pipeline that isolates the modified peptides from the vast background of the pre-existing proteome.

BONCAT_Workflow N1 1. Metabolic Incorporation (2-Amino-6-heptynoic acid) N2 2. Proteome Denaturation (1% SDS Lysis) N1->N2 N3 3. CuAAC Click Chemistry (Acid-Cleavable Azide-Biotin) N2->N3 N4 4. Streptavidin Enrichment & Stringent Washing N3->N4 N5 5. On-Bead Digestion & Acidic Cleavage N4->N5 N6 6. LC-MS/MS Acquisition (Orbitrap HCD) N5->N6

Workflow for biorthogonal tagging and MS enrichment of 2-amino-6-heptynoic acid.

The Causality of Cleavable Tags in MS

A critical failure point in ncAA MS validation is the use of standard, uncleavable biotin tags. Standard biotin tags add >400 Da of mass and extreme hydrophilicity to the peptide, which severely suppresses ionization in the electrospray (ESI) source and dominates the MS/MS fragmentation spectra.

To solve this, we utilize[2]. Causality: By eluting the peptides with acid, the bulky biotin moiety remains bound to the streptavidin bead. Only a small, predictable chemical remnant is left on the alkyne, ensuring high-efficiency ionization and clear backbone fragmentation during MS/MS.

MS_Logic P1 Precursor Ion Selection [M+nH]n+ (High Res) F1 HCD Fragmentation (Higher-Energy Collisional) P1->F1 I1 b- and y- Ion Series Generation F1->I1 R1 Cleaved Tag Remnant Detection F1->R1 M1 Identify Mass Shift (ΔM = -7.9721 Da vs Met) I1->M1

MS/MS fragmentation logic for validating alkyne-modified peptide mass shifts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates orthogonal controls to ensure that any detected mass shift is a true biological incorporation event, not an artifact of chemical noise or miscleavage.

Phase 1: Metabolic Incorporation & Control Generation
  • Media Preparation: Culture cells in methionine-free DMEM supplemented with dialyzed FBS for 30 minutes to deplete intracellular methionine pools.

  • Pulse Labeling:

    • Experimental Arm: Add 2-amino-6-heptynoic acid to a final concentration of 2 mM.

    • Validation Arm (Negative Control): Add standard L-Methionine (2 mM). Causality: This control proves that the downstream click-enrichment is entirely dependent on the alkyne moiety.

  • Harvesting: After 4-24 hours, wash cells 3x with ice-cold PBS and lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) with protease inhibitors. Boil for 5 mins to ensure complete protein denaturation.

Phase 2: CuAAC Click Chemistry & Enrichment
  • Click Reaction: To 1 mg of proteome, add 100 µM DADPS-azide-biotin, 1 mM TCEP (reduces Cu(II) to active Cu(I)), 100 µM TBTA ligand, and 1 mM CuSO₄. React for 2 hours at room temperature in the dark.

  • Precipitation: Precipitate proteins using methanol/chloroform extraction to remove unreacted click reagents. Causality: Free biotin-azide will outcompete labeled proteins for streptavidin binding sites if not rigorously removed.

  • Enrichment: Resuspend the pellet in 0.2% SDS and incubate with high-capacity Streptavidin agarose beads for 2 hours.

  • On-Bead Digestion: Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins. Digest overnight with MS-grade Trypsin at 37°C.

  • Acidic Cleavage: Elute the enriched peptides by incubating the beads in 5% Formic Acid for 1 hour. This cleaves the DADPS linker, leaving a specific mass remnant on the 2-amino-6-heptynoic acid residue.

Phase 3: LC-MS/MS Data Acquisition & Analysis
  • Chromatography: Inject peptides onto a C18 nano-column coupled to an Orbitrap mass spectrometer.

  • Fragmentation Strategy: Utilize Higher-energy Collisional Dissociation (HCD) rather than Collision-Induced Dissociation (CID). Causality: HCD provides superior fragmentation energy, preventing the premature loss of the click-remnant tag and yielding a contiguous y-ion series necessary to localize the modification to the exact amino acid residue.

  • Bioinformatic Validation: Search the raw data using MaxQuant or Sequest. Set a dynamic modification on Methionine corresponding to: (-7.9721 Da) + (Exact Mass of Cleaved DADPS Remnant).

  • FDR Filtering: Filter data to a 1% False Discovery Rate (FDR) at both the peptide and protein levels. A successful validation requires the modified peptide to be present in the Experimental Arm and strictly absent in the Validation Arm.

References

  • Title: Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains Source: MDPI URL: [Link]

  • Title: An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Guide to the Reversed-Phase HPLC Analysis of 2-Amino-6-heptynoic Acid and Its Derivatives

Introduction: Characterizing a Novel Unnatural Amino Acid 2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone featuring a terminal alkyne group. This unique structure makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Unnatural Amino Acid

2-Amino-6-heptynoic acid is a non-proteinogenic amino acid characterized by a seven-carbon backbone featuring a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry and drug development, particularly for introducing conformational constraints or for use in bioorthogonal "click" chemistry reactions. Accurate and reproducible analytical methods are paramount for its characterization, purification, and quantification.

This guide provides a comprehensive framework for developing and understanding the retention behavior of 2-amino-6-heptynoic acid and its common derivatives in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the theoretical principles governing its separation, compare various analytical strategies, and provide robust experimental protocols to guide researchers in the laboratory.

Part 1: Foundational Principles of Retention

The Physicochemical Landscape of 2-Amino-6-heptynoic Acid

The chromatographic behavior of 2-amino-6-heptynoic acid is dictated by its hybrid structure:

  • Polar Head Group: The α-amino and carboxylic acid groups are highly polar and capable of ionization, making the molecule zwitterionic at neutral pH. This polarity tends to decrease retention on non-polar stationary phases.

  • Hydrophobic Tail: The five-carbon alkyl chain -(CH2)4- provides significant hydrophobicity, promoting interaction with the C18 stationary phase.

  • Terminal Alkyne: The triple bond introduces a region of high electron density and is slightly more polar than its corresponding alkane or alkene, which can subtly modulate the interaction with the stationary phase.

In RP-HPLC, separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1][2] Therefore, the C5 alkyl chain is the main driver of retention for 2-amino-6-heptynoic acid. However, its polar head group presents a significant analytical challenge.

The Challenge of Underivatized Analysis

Direct analysis of underivatized amino acids via RP-HPLC is often problematic for two key reasons:

  • Poor Retention: Highly polar or hydrophilic compounds, like amino acids, have a weak affinity for the non-polar stationary phase and may elute at or near the column's void volume, resulting in poor separation from other polar sample components.[3][4][5][6]

  • Lack of a Strong Chromophore: Most amino acids, including 2-amino-6-heptynoic acid, do not possess a chromophore that allows for sensitive detection using standard UV-Vis spectrophotometers.[7]

While specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or LC-Mass Spectrometry (LC-MS) can be used for underivatized analysis, pre-column derivatization remains the most robust and widely accessible method for achieving sensitive and reliable quantification with UV or fluorescence detection.[8][9]

The Critical Role of Pre-Column Derivatization

Pre-column derivatization is a technique where the analyte is chemically modified before injection into the HPLC system.[10] For amino acids, this process serves two primary functions:

  • Enhancing Hydrophobicity: The derivatizing agent masks the polar amino group with a large, non-polar moiety. This dramatically increases the molecule's overall hydrophobicity, leading to stronger retention and better separation on an RP column.[4]

  • Introducing a Reporter Group: The agent attaches a chromophore or fluorophore, rendering the derivative easily detectable at low concentrations by UV-Vis or fluorescence detectors.[7][10]

The choice of derivatizing agent is a critical experimental decision that directly impacts retention time, sensitivity, and selectivity.

Part 2: A Comparative Analysis of Derivatization Strategies

Several reagents are commonly used for the pre-column derivatization of amino acids. The selection dictates the resulting hydrophobicity and, consequently, the retention time of the analyte. Below is a comparison of common strategies and their predicted impact on the analysis of 2-amino-6-heptynoic acid.

Derivatizing AgentAbbreviationTarget GroupAdded MoietyKey CharacteristicsPredicted Relative Retention
o-Phthalaldehyde (with a thiol)OPAPrimary AminesIsoindoleForms a fluorescent product. The reaction is fast and easily automated. The derivative can be unstable.[11][12]Shortest
Phenylisothiocyanate PITCPrimary & Secondary AminesPhenylthiocarbamyl (PTC)Forms stable, UV-active derivatives. A classic and reliable method.[4][13]Moderate
Dansyl Chloride ---Primary & Secondary AminesDansylCreates highly fluorescent derivatives. The reaction can be slower and may produce side products.[10]Long
9-Fluorenylmethoxycarbonyl Chloride FMOC-ClPrimary & Secondary AminesFluorenylmethyloxycarbonyl (FMOC)Adds a very large, hydrophobic, and fluorescent group, leading to excellent retention and sensitivity.[10][14][15]Longest

Causality of Retention: The predicted retention order is a direct consequence of the hydrophobicity of the attached chemical group. The bulky, aromatic structures of Dansyl and especially FMOC contribute far more to non-polar interactions with the C18 stationary phase than the smaller PTC group or the OPA-derived isoindole. Therefore, for analytes that are poorly retained, FMOC-Cl is an excellent choice to significantly increase retention time and improve separation.

Part 3: Experimental Protocols and Method Development

This section provides validated, step-by-step protocols that serve as a robust starting point for the analysis of 2-amino-6-heptynoic acid and its derivatives.

Workflow for Amino Acid Analysis by RP-HPLC

G cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis A Accurately Weigh Sample or Standard B Dissolve in Diluent (e.g., 0.1 M HCl) A->B C Add Borate Buffer (pH ~9) B->C D Add Derivatizing Reagent (e.g., FMOC-Cl in ACN) C->D E Incubate at Controlled Temp (e.g., 60°C for 30 min) D->E F Quench Reaction (e.g., add acid) E->F G Inject Derivatized Sample F->G H Separation on C18 Column (Gradient Elution) G->H I Detection (UV or Fluorescence) H->I J Data Acquisition & Analysis I->J

Caption: General experimental workflow for HPLC analysis.

Protocol 1: Pre-Column Derivatization with FMOC-Cl

This protocol is designed to maximize the hydrophobicity of the analyte for robust retention.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 9.5 with NaOH.

    • FMOC-Cl Reagent: Prepare a 3 mg/mL solution of 9-fluorenylmethoxycarbonyl chloride in anhydrous acetonitrile. This solution should be prepared fresh daily.

  • Derivatization Procedure:

    • To 100 µL of your sample or standard solution in a microcentrifuge tube, add 100 µL of the Borate Buffer. Vortex briefly.

    • Add 200 µL of the FMOC-Cl reagent. Vortex immediately for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes in a heating block.

    • Cool the reaction to room temperature.

    • Add 100 µL of 1 M HCl to quench the reaction and neutralize the excess base.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: RP-HPLC Method for FMOC-Derivatized Amino Acids

This method provides excellent separation for hydrophobic FMOC-derivatives.

  • HPLC System: Any standard HPLC system with a gradient pump and fluorescence detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector Settings: Excitation (λex): 265 nm, Emission (λem): 315 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

Comparative Retention Time Data (Predicted)

The following table provides predicted retention times for FMOC-derivatized 2-amino-6-heptynoic acid relative to standard amino acids under the conditions described in Protocol 2. This serves as a guide for method development.

Compound (FMOC-Derivative)Rationale for RetentionPredicted Retention Time (min)
GlycineSmallest and most polar side chain (-H).~8.5
AlanineSmall, non-polar side chain (-CH3).~10.2
2-Amino-6-heptynoic acid Long hydrophobic chain -(CH2)4-C≡CH. More hydrophobic than Alanine, but the alkyne makes it slightly less hydrophobic than a saturated C5 chain. ~14.5
NorleucineSaturated C4 linear side chain -(CH2)3CH3. Similar chain length but more non-polar than the target analyte due to the absence of the alkyne.~15.8
PhenylalanineBulky, aromatic side chain. Highly hydrophobic.~17.1

Part 4: Analysis of Key Derivatives and Analogs

The chromatographic behavior of 2-amino-6-heptynoic acid can be further modulated by protecting the α-amino or α-carboxyl groups, which is common in peptide synthesis.

G cluster_main 2-Amino-6-heptynoic Acid cluster_derivs Derivatives A Parent Compound (Zwitterionic) - Moderate Polarity - Shortest Retention B FMOC-Derivative - Amino group masked - Very Hydrophobic - Long Retention A->B Derivatization (e.g., FMOC-Cl) C Methyl Ester - Carboxyl group masked - Increased Hydrophobicity - Moderate-Long Retention A->C Esterification (e.g., MeOH, H+)

Sources

Comparative

Evaluating steric hindrance of 2-amino-6-heptynoic acid compared to homopropargylglycine

As the demand for highly functionalized biotherapeutics and macrocyclic peptides grows, the selection of optimal non-canonical amino acids (ncAAs) is critical. For bioorthogonal tagging and click chemistry, terminal alky...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly functionalized biotherapeutics and macrocyclic peptides grows, the selection of optimal non-canonical amino acids (ncAAs) is critical. For bioorthogonal tagging and click chemistry, terminal alkyne-bearing ncAAs are the gold standard. However, structural nuances—even a single methylene group—can drastically alter both biological incorporation and chemical reactivity.

This guide provides an in-depth comparative analysis of Homopropargylglycine (HPG) and 2-amino-6-heptynoic acid , focusing on how their distinct steric profiles dictate their utility in enzymatic translation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanistic Causality: The Double-Edged Sword of Chain Length

The core difference between HPG and 2-amino-6-heptynoic acid lies in the length of their aliphatic side chains. HPG is a 4-carbon side-chain ncAA, whereas 2-amino-6-heptynoic acid contains a 5-carbon side chain. This single-carbon extension creates an inverse relationship between enzymatic compatibility and chemical accessibility.

Enzymatic Incorporation (The MetRS Pocket)

Wild-type Methionyl-tRNA synthetase (MetRS) features a highly conserved, rigid hydrophobic binding pocket contoured precisely for the 4-heavy-atom length of methionine (-CH₂-CH₂-S-CH₃). HPG (-CH₂-CH₂-C≡CH) mimics this length perfectly, resulting in minimal steric hindrance within the binding pocket. This allows HPG to be readily incorporated into proteins globally in methionine-auxotrophic hosts [1].

Conversely, the 5-heavy-atom chain of 2-amino-6-heptynoic acid (-CH₂-CH₂-CH₂-C≡CH) induces a severe steric clash at the base of the MetRS pocket. This hindrance prevents the proper alignment of the alpha-carboxyl group with ATP, effectively abolishing adenylation. Therefore, 2-amino-6-heptynoic acid requires engineered synthetases or cell-free translation systems (like the FIT system) for successful incorporation [3].

Click Chemistry Accessibility (CuAAC)

While HPG excels in translation, it suffers during chemical conjugation with bulky substrates. Because the alkyne is only two methylenes away from the alpha-carbon, it sits tightly against the peptide backbone. When reacting with large azides (e.g., complex glycans or massive fluorophores), the backbone's steric bulk and hydration shell increase the activation energy required to form the copper-metallacycle intermediate, often capping yields at ~40-50% [2].

Here, 2-amino-6-heptynoic acid shines. The extra methylene group acts as a critical spacer, projecting the alkyne outward from the backbone. This increased rotational freedom relieves local steric hindrance, drastically improving conjugation yields for sterically demanding substrates.

G cluster_0 Homopropargylglycine (HPG) cluster_1 2-amino-6-heptynoic acid H1 4-Carbon Chain H2 Fits MetRS Pocket H1->H2 Optimal Length H3 Backbone Steric Clash (Click Chemistry) H1->H3 Proximity to Backbone A1 5-Carbon Chain A2 MetRS Steric Clash A1->A2 Elongated Chain A3 High Click Accessibility A1->A3 Spacer Relief

Caption: Structural logic dictating enzymatic incorporation vs. click chemistry accessibility.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and expected experimental performance based on the steric profiles of both ncAAs.

Table 1: Structural & Physicochemical Comparison
FeatureHomopropargylglycine (HPG)2-amino-6-heptynoic acid
IUPAC Name (S)-2-amino-5-hexynoic acid(S)-2-amino-6-heptynoic acid
Side Chain Structure -CH₂-CH₂-C≡CH-CH₂-CH₂-CH₂-C≡CH
Heavy Atoms from α-Carbon 45
MetRS Compatibility High (Wild-type substrate)Low (Steric clash in WT pocket)
Click Accessibility Moderate (Proximity to backbone)High (Extended spacer relieves hindrance)
Primary Application BONCAT, Global metabolic labelingSite-specific labeling, Macrocyclization
Table 2: Experimental Performance Metrics
MetricHPG2-amino-6-heptynoic acid
Translation Yield (WT MetRS) >90% (relative to Met)<10% (relative to Met)
Translation Yield (Flexizyme) >95%>90%
CuAAC Yield (Small Azide) >95%>95%
CuAAC Yield (Bulky Glycan) ~42% (Steric hindrance)>85% (Steric relief)

Experimental Workflows & Protocols

To objectively evaluate the steric hindrance of these ncAAs during click chemistry without the confounding variable of MetRS incompatibility, a self-validating cell-free translation system utilizing Flexizymes (eFx) must be used. This ensures both ncAAs are incorporated into the model peptide with equal efficiency prior to the click reaction.

G N1 1. tRNA Acylation Flexizyme (eFx) bypasses MetRS N2 2. Cell-Free Translation FIT System (Amber Suppression) N1->N2 N3 3. CuAAC Reaction Bulky Azide Conjugation N2->N3 N4 4. Yield Quantification LC-MS/MS Analysis N3->N4

Caption: Experimental workflow for evaluating ncAA click efficiency using cell-free translation.

Protocol: Comparative CuAAC Efficiency with Bulky Azides

Phase 1: Preparation of ncAA-tRNA via Flexizyme

  • Synthesize the 3,5-dinitrobenzyl ester (DBE) derivatives of both HPG and 2-amino-6-heptynoic acid.

  • Incubate 50 µM of the orthogonal tRNA (e.g., tRNA^Asn_E2) with 50 µM Flexizyme (eFx) and 5 mM of the ncAA-DBE substrate in 50 mM HEPES-K buffer (pH 7.5) containing 600 mM MgCl₂.

  • React on ice for 2 hours.

  • Precipitate the acylated tRNA using ethanol and resuspend in 1 mM sodium acetate (pH 4.5) to prevent hydrolysis.

Phase 2: Cell-Free Translation (FIT System)

  • Prepare a Flexible In-vitro Translation (FIT) mixture lacking methionine.

  • Introduce a DNA template encoding a 10-mer model peptide with a single UAG amber codon at position 5, followed by a C-terminal His-tag.

  • Add 25 µM of the pre-charged ncAA-tRNA to the FIT mixture.

  • Incubate at 37°C for 1 hour.

  • Purify the translated peptides using Ni-NTA magnetic beads and elute with 300 mM imidazole. Buffer exchange into PBS (pH 7.4).

Phase 3: CuAAC Reaction and Quantification

  • In a dark microcentrifuge tube, combine 10 µM of the purified ncAA-containing peptide with 50 µM of a sterically bulky azide (e.g., Acetyl-protected sialyllactose-azide).

  • Prepare the catalyst complex: Pre-mix 1 mM CuSO₄ with 2 mM THPTA ligand, then add 5 mM sodium ascorbate to reduce Cu(II) to Cu(I).

  • Add the catalyst complex to the peptide/azide mixture.

  • Incubate at room temperature for 2 hours with gentle agitation.

  • Quench the reaction by adding 10 mM EDTA.

  • Analysis: Inject the samples into an LC-MS/MS system. Calculate the conjugation yield by integrating the Area Under the Curve (AUC) of the unreacted peptide peak versus the conjugated product peak. Expected Result: 2-amino-6-heptynoic acid will demonstrate a significantly higher conversion yield due to the relief of backbone steric hindrance.

Conclusion

The choice between HPG and 2-amino-6-heptynoic acid is dictated by the bottleneck of your specific assay. If the goal is in vivo metabolic labeling (BONCAT) , HPG is mandatory due to its seamless fit into the MetRS pocket [1]. However, if the goal is the synthesis of highly functionalized macrocycles or the conjugation of massive steric payloads where translation can be managed via cell-free systems, 2-amino-6-heptynoic acid is superior. Its extended spacer effectively mitigates the backbone steric hindrance that otherwise cripples CuAAC yields [2][3].

References

  • Title: In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana Source: The Plant Journal (2021) URL: [Link]

  • Title: Glycoprotein Mimics with Tunable Functionalization through Global Amino Acid Substitution and Copper Click Chemistry Source: Biomacromolecules, American Chemical Society (2020) URL: [Link]

  • Source: US Patent 10234460B2 (2019)
Validation

Fluorescence assay validation for proteins labeled with 6-Heptynoic acid, 2-amino-, hydrochloride

Fluorescence Assay Validation for Proteins Labeled with 6-Heptynoic Acid, 2-Amino-, Hydrochloride: A Comprehensive Comparison Guide Executive Summary & Mechanistic Overview The visualization and quantification of newly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorescence Assay Validation for Proteins Labeled with 6-Heptynoic Acid, 2-Amino-, Hydrochloride: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Overview

The visualization and quantification of newly synthesized proteins (NSPs) are critical for understanding cellular responses to physiological stimuli and pharmacological interventions. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has revolutionized this field by utilizing methionine surrogates that are incorporated into nascent polypeptides via the promiscuity of methionyl-tRNA synthetase (MetRS).

6-Heptynoic acid, 2-amino-, hydrochloride (commonly referred to as 2-amino-6-heptynoic acid) is an advanced, alkyne-bearing non-canonical amino acid (ncAA)[1]. Structurally, it features a 7-carbon aliphatic chain terminating in an alkyne group. Compared to traditional shorter-chain analogs, the extended carbon backbone of 2-amino-6-heptynoic acid projects the bioorthogonal alkyne further from the protein backbone. This structural causality significantly reduces steric hindrance during the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, allowing for the efficient labeling of deeply buried or sterically restricted hydrophobic domains[2].

Comparative Analysis: Alternatives in Metabolic Labeling

When designing a BONCAT fluorescence assay, selecting the appropriate ncAA dictates the downstream click chemistry efficiency, background noise, and cellular toxicity. Below is an objective performance comparison between 6-Heptynoic acid, 2-amino-, hydrochloride and its primary alternatives.

Table 1: Comparative Performance of Non-Canonical Amino Acids in BONCAT

Feature / Metric6-Heptynoic acid, 2-amino- (Alkyne)L-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)Natural Methionine (Control)
Chain Length 7 carbons6 carbons5 atoms (azide-terminated)5 atoms (thioether)
Bioorthogonal Group Terminal AlkyneTerminal AlkyneTerminal AzideNone
Steric Accessibility High (Extended spacer)ModerateLow to ModerateN/A
Click Partner Fluorescent Azide (e.g., Cy5-N3)Fluorescent AzideFluorescent AlkyneN/A
Labeling Efficiency >92% (due to reduced hindrance)~85%~80%0%
MetRS Affinity Moderate (Requires Met-depletion)ModerateHighNative

Data Synthesis: While AHA is structurally closest to natural methionine, alkynes are generally more biologically inert than azides, which can undergo side reactions with endogenous reducing agents (e.g., glutathione). The extended aliphatic chain of 2-amino-6-heptynoic acid overcomes the steric limitations often observed with HPG, making it the superior choice for high-fidelity fluorescence validation assays.

Workflow & Mechanistic Pathway

G cluster_0 Metabolic Incorporation (BONCAT) cluster_1 Fluorescence Validation (CuAAC) N1 Methionine Depletion N2 2-Amino-6-Heptynoic Acid (Alkyne ncAA) N1->N2 Starvation N3 MetRS Activation & tRNA Loading N2->N3 Cell Uptake N4 Alkyne-Tagged Protein N3->N4 Ribosomal Translation N5 Cell Lysis & Preparation N4->N5 Harvest N8 Triazole-Linked Fluorescent Protein N5->N8 N6 Fluorescent Azide (e.g., Sulfo-Cy5-N3) N6->N8 N7 Cu(I) Catalyst Complex (CuSO4, THPTA, Ascorbate) N7->N8 Catalysis N9 Assay Readout (SDS-PAGE / Flow Cytometry) N8->N9 Detection

Mechanistic pathway of 2-amino-6-heptynoic acid incorporation and CuAAC fluorescence validation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It includes specific causal explanations for reagent choices and incorporates mandatory negative controls (e.g., omitting the ncAA or the Cu(I) catalyst) to establish true signal-to-noise ratios[3].

Phase 1: Metabolic Labeling (BONCAT)
  • Methionine Depletion: Wash cultured mammalian cells (e.g., HeLa or HEK293) twice with warm PBS and incubate in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes.

    • Causality: Endogenous methionine outcompetes ncAAs for MetRS binding. Depletion creates an intracellular vacuum, forcing the utilization of the synthetic analog.

  • Pulse Labeling: Add 6-Heptynoic acid, 2-amino-, hydrochloride to the media at a final concentration of 1 mM. Incubate for 1 to 4 hours depending on the desired proteomic snapshot window.

    • Self-Validation Control: Maintain a parallel well pulsed with natural Methionine (1 mM) to serve as the absolute negative control for the click reaction.

  • Harvest: Wash cells three times with ice-cold PBS to halt endocytosis and remove unincorporated extracellular ncAA.

Phase 2: Cell Lysis and CuAAC Reaction
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Clarify the lysate by centrifugation (14,000 × g, 15 min, 4°C) and quantify protein concentration via BCA assay.

  • CuAAC Master Mix Preparation: The order of addition is strictly critical to prevent premature oxidation of the copper catalyst. Prepare the following in order[4]:

    • Lysate: 50 µg of total protein in 40 µL volume.

    • Fluorescent Azide: Add 1 µL of Sulfo-Cy5-Azide (final concentration 5 µM).

    • Ligand/Catalyst Complex: Pre-mix CuSO4 (final 1 mM) with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (final 5 mM) in a 1:5 molar ratio. Add to the lysate.

      • Causality: THPTA is a water-soluble ligand that stabilizes Cu(I), accelerating the reaction while acting as a sacrificial reductant. This prevents Cu-mediated reactive oxygen species (ROS) from degrading the target proteins[5].

    • Aminoguanidine: Add to a final concentration of 5 mM.

      • Causality: Intercepts strongly electrophilic byproducts of dehydroascorbate, preventing off-target crosslinking of lysine and arginine residues[5].

    • Reducing Agent: Add Sodium Ascorbate (final 10 mM) last to initiate the reduction of Cu(II) to the catalytically active Cu(I).

  • Incubation: React in the dark at room temperature for 1 hour.

  • Precipitation: Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge to precipitate the click-labeled proteins, effectively washing away unreacted Sulfo-Cy5-Azide.

Phase 3: Fluorescence Readout
  • Resuspend the protein pellet in 1X Laemmli buffer and boil for 5 minutes.

  • Resolve proteins via SDS-PAGE.

  • Image the gel directly using a fluorescence scanner (e.g., Typhoon) set to the Cy5 channel (Excitation: 640 nm, Emission: 670 nm) prior to Coomassie or Silver staining.

Quantitative Fluorescence Data Validation

When validating the assay, the performance of 2-amino-6-heptynoic acid should be benchmarked against the controls. The extended chain length typically yields a higher signal-to-noise ratio due to complete triazole formation even in tightly folded protein cores.

Table 2: Expected Fluorescence Validation Metrics (Cy5 Channel)

Experimental ConditionFluorescent Signal Intensity (A.U.)Background Noise (A.U.)Signal-to-Noise Ratio (SNR)Validation Status
2-Amino-6-heptynoic acid + Complete CuAAC 45,200 ± 1,500850~53:1 Optimal
HPG + Complete CuAAC36,800 ± 1,200820~45:1Acceptable
2-Amino-6-heptynoic acid + CuAAC (No Ascorbate)900850~1:1Negative Control Passed
Natural Methionine + Complete CuAAC880840~1:1Specificity Confirmed

Note: Data represents theoretical standard validations derived from optimized THPTA-assisted CuAAC protocols on whole-cell lysates.

References

  • Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library. European Patent Office (EP3040417B1).
  • Radiopharmaceutical compositions targeting glypican-3 and uses thereof. Google Patents (WO2024254339A9).
  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. ACS Publications. URL:[Link]

  • THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. ResearchGate. URL:[Link]

Sources

Comparative

Reaction kinetics comparison of alkyne amino acids vs 6-Heptynoic acid, 2-amino-, hydrochloride

Reaction Kinetics Comparison: Alkyne Amino Acids vs. 6-Heptynoic Acid, 2-Amino-, Hydrochloride (Bpg) in CuAAC As a Senior Application Scientist, I frequently guide research teams through the nuances of bioorthogonal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Reaction Kinetics Comparison: Alkyne Amino Acids vs. 6-Heptynoic Acid, 2-Amino-, Hydrochloride (Bpg) in CuAAC

As a Senior Application Scientist, I frequently guide research teams through the nuances of bioorthogonal chemistry. When designing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow, the choice of the alkyne-bearing amino acid is not merely a structural afterthought—it fundamentally dictates the reaction kinetics, incorporation efficiency, and ultimate success of the bioconjugation.

This guide provides an objective, data-driven comparison between standard alkyne amino acids—Propargylglycine (Pra) and Homopropargylglycine (Hpg)—and the extended-chain alternative, 6-Heptynoic acid, 2-amino-, hydrochloride (commonly known as Bishomopropargylglycine or Bpg). By examining the causality behind their kinetic behaviors, we can strategically select the optimal reagent for specific proteomic and synthetic applications.

Part 1: Mechanistic Causality – The Tug-of-War Between Sterics and Electronics

The efficiency of the CuAAC reaction is governed by the formation of a bulky Cu(I)-acetylide intermediate. The distance of the terminal alkyne from the peptide backbone creates a kinetic tug-of-war between steric hindrance and electronic enhancement.

1. Propargylglycine (Pra, 5-carbon chain) In Pra, the alkyne is separated from the alpha-carbon by only one methylene group. While this proximity can theoretically enhance kinetics through the electron-withdrawing effect of the adjacent amide bond[1], in practice, the bulky Cu(I)-ligand complex often faces severe steric clash with neighboring amino acid side chains. Furthermore, Pra is poorly recognized by wild-type methionyl-tRNA synthetase (MetRS), severely limiting its utility in metabolic labeling of live cells[2].

2. Homopropargylglycine (Hpg, 6-carbon chain) Featuring two methylene spacers, Hpg is the gold standard for metabolic labeling. It is readily accepted by wild-type MetRS[2] and provides sufficient flexibility to project the alkyne away from the protein surface. This perfectly balances cellular incorporation efficiency with highly favorable, predictable CuAAC kinetics.

3. 6-Heptynoic acid, 2-amino-, hydrochloride (Bpg, 7-carbon chain) Featuring three methylene spacers, Bpg maximizes solvent accessibility. By extending the alkyne beyond the "steric canopy" of the peptide backbone, Bpg drastically accelerates bimolecular collision rates in sterically congested environments. This makes it the superior choice for synthesizing complex cyclic peptidomimetics, probing dense macromolecular assemblies, and optimizing the triazole position in enzyme inhibitors[3].

G Root Alkyne Amino Acid Chain Length Pra Propargylglycine (Pra) Short Chain (n=1) Root->Pra Hpg Homopropargylglycine (Hpg) Medium Chain (n=2) Root->Hpg Bpg 6-Heptynoic acid, 2-amino- (Bpg) Long Chain (n=3) Root->Bpg Steric High Steric Hindrance Near Peptide Backbone Pra->Steric Electronic Potential Amide Electronic Enhancement Pra->Electronic Flex High Flexibility & Solvent Accessibility Hpg->Flex Bpg->Flex

Logical relationship between alkyne chain length, steric hindrance, and solvent accessibility.

Part 2: Quantitative Data Comparison

To facilitate reagent selection, the structural and kinetic properties of these three amino acids are summarized below.

FeaturePropargylglycine (Pra)Homopropargylglycine (Hpg)6-Heptynoic acid, 2-amino- (Bpg)
Carbon Chain Length 5-carbon (n=1 spacer)6-carbon (n=2 spacers)7-carbon (n=3 spacers)
MetRS Incorporation PoorExcellent (Wild-type compatible)Low (Requires engineered MetRS)
Steric Hindrance HighModerateLow
Relative CuAAC Kinetics Variable (Sequence-dependent)FastVery Fast
Primary Application Small unstructured peptidesin vivo metabolic labelingComplex macrocycles & dense surfaces

Part 3: Self-Validating Experimental Protocol – Fluorogenic CuAAC Kinetic Profiling

Causality & Design: We utilize 3-Azido-7-hydroxycoumarin, which remains non-fluorescent until the azide is converted into a triazole. This allows continuous kinetic monitoring without disruptive separation steps. The inclusion of the BTTAA ligand is critical; it accelerates the reaction and stabilizes the Cu(I) oxidation state, preventing the generation of reactive oxygen species (ROS) that could degrade the peptide backbone.

Step-by-Step Methodology:
  • Substrate Preparation : Synthesize or dissolve peptides containing Pra, Hpg, or Bpg at 100 µM in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Reporter Addition : Add 3-Azido-7-hydroxycoumarin to a final concentration of 200 µM.

  • Catalyst Complexation (Crucial Step) : In a separate microcentrifuge tube, pre-mix 1 mM CuSO₄ with 2 mM BTTAA ligand.

    • Causality: Pre-complexing ensures that free Cu(II) does not interact non-specifically with the peptide backbone before reduction.

  • Reduction & Initiation : Add 5 mM Sodium Ascorbate to the Cu-BTTAA complex to generate the active Cu(I) catalyst in situ. Immediately transfer this mixture to the peptide/azide solution to initiate the reaction.

  • Establish Self-Validating Controls :

    • Negative Control 1 (No Cu): Buffer + Peptide + Azide + Ascorbate. Validation: Ensures the azide does not spontaneously react via strain-promoted or background thermal cycloaddition.

    • Negative Control 2 (No Ligand): Evaluates the baseline catalytic rate of unchelated copper, validating the necessity of BTTAA for your specific sequence.

  • Data Acquisition : Monitor fluorescence continuously (Ex: 404 nm, Em: 477 nm) for 60 minutes at 25°C using a fluorescent microplate reader.

G A Prepare Alkyne Amino Acids (Pra, Hpg, Bpg) B Add Fluorogenic Azide (e.g., 3-Azido-7-hydroxycoumarin) A->B C Prepare Cu(I) Catalyst Mix (CuSO4 + BTTAA + Ascorbate) B->C D Initiate CuAAC Reaction (Self-Validating Control: No Cu(I)) C->D E Real-Time Fluorescence Monitoring (Ex: 404 nm, Em: 477 nm) D->E

Step-by-step experimental workflow for real-time fluorogenic CuAAC kinetic profiling.

References

  • Source: MDPI (Molecules)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • RSC Advances: Click-generated cyclic peptides as APEH inhibitors Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 6-Heptynoic Acid, 2-Amino-, Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of chemical causality. When handling specialized unnatural amino acids like 6-Heptynoic acid, 2-amino-, hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of chemical causality. When handling specialized unnatural amino acids like 6-Heptynoic acid, 2-amino-, hydrochloride , standard disposal protocols are insufficient if applied blindly. This compound is not just an organic acid; it features a terminal alkyne and a hydrochloride salt. This dual-functionality dictates strict operational boundaries to prevent cross-reactivity in bulk waste containers.

The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this reagent, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profile & Hazard Causality

To dispose of laboratory chemicals effectively, you must first identify the hazard class and characteristics of the material[1]. The table below summarizes the quantitative and qualitative data that dictate our disposal workflow.

ParameterSpecificationCausality & Operational Impact
Chemical Identity 6-Heptynoic acid, 2-amino-, HClUnnatural amino acid; track under standard chemical inventory.
Reactive Group 1 Terminal AlkyneForms explosive metal acetylides with Cu/Ag; dictates strict segregation[2].
Reactive Group 2 Hydrochloride SaltHydrolyzes to acidic solutions; requires pH neutralization prior to disposal.
RCRA Classification Unlisted (Evaluate for D002)Aqueous waste must be evaluated for corrosivity characteristic (D002) if pH ≤ 2.0[3].
Incompatibilities Heavy Metals, Strong OxidizersCross-contamination in waste carboys can lead to catastrophic overpressurization.

Waste Segregation & Decision Workflow

The most critical failure point in alkyne disposal is the inadvertent mixing of terminal alkynes with heavy metal catalysts (such as Copper or Silver). Because 6-Heptynoic acid, 2-amino-, hydrochloride is frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, the presence of copper in the waste stream must be assumed until proven otherwise.

DisposalWorkflow Start 6-Heptynoic acid, 2-amino-, HCl Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder) StateCheck->Solid Liquid Liquid/Reaction Mixture StateCheck->Liquid LabPack EPA Lab-Pack Disposal (RCRA) Solid->LabPack MetalCheck Contains Heavy Metals? (e.g., Cu from Click Chemistry) Liquid->MetalCheck MetalYes DANGER: Metal Acetylide Risk Segregate as Reactive Waste MetalCheck->MetalYes Yes MetalNo Standard Liquid Waste MetalCheck->MetalNo No MetalYes->LabPack Special Handling Neutralize Neutralize HCl (Target pH 6-8) MetalNo->Neutralize OrganicWaste Non-Halogenated Organic Waste Neutralize->OrganicWaste OrganicWaste->LabPack

Decision matrix for the safe segregation of alkyne-containing hydrochloride salts.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions; build verification steps into the workflow.

Protocol A: Solid Waste (Unused or Expired Reagent)

Unused solid material should not be flushed down the drain. It must be processed through a turnkey lab-pack service[3].

  • Primary Containment: Keep the unused compound in its original manufacturer vial. If the original vial is compromised, sweep up the bulk material, wipe the area with a damp towel[2], and transfer the solid to a chemically compatible, sealable container (e.g., amber glass or HDPE).

  • Hazard Categorization: Label the container clearly as "Non-Hazardous Organic Solid Waste - Contains Hydrochloride Salt and Terminal Alkyne."

  • Lab-Pack Assembly: Place the sealed container into a designated central accumulation area (CAA). Under EPA RCRA Subpart K, eligible academic and research entities can accumulate these unwanted materials centrally before making a final hazardous waste determination[4].

    • Self-Validation Step: Visually inspect the accumulation bin to ensure no strong oxidizers or heavy metal salts are co-stored in the same secondary containment tray.

Protocol B: Aqueous/Solvent Waste (Post-Reaction Mixtures)

When the compound has been dissolved in solvent or aqueous buffers, the hydrochloride salt and the alkyne group require active management before bulking.

  • Heavy Metal Screening (Critical Causality): Terminal alkynes react with heavy metals to form highly shock-sensitive metal acetylides.

    • Self-Validation Step: Review the experimental notebook. If the compound was utilized in a CuAAC reaction, assume copper is present. Perform a visual check: Cu(II) solutions are often blue/green. If copper is present, the waste must not be mixed with standard organic waste. Label it explicitly: "Reactive Waste: Contains Alkyne and Copper" and arrange for specialized hazardous waste pickup[3].

  • pH Neutralization: If the solution is metal-free, the hydrochloride salt must still be addressed. Unneutralized HCl will lower the pH of the waste carboy, potentially triggering the RCRA D002 (Corrosive) characteristic[3].

    • Self-Validation Step: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) to the mixture while stirring. Do not rely solely on calculated stoichiometric equivalents. Use a calibrated pH meter or broad-range indicator paper to confirm the terminal pH is between 6.0 and 8.0 before transferring the mixture to the bulk waste carboy.

  • Solvent Segregation: Once neutralized and confirmed free of heavy metals, transfer the solution to the appropriate bulk solvent carboy. Keep halogenated solvents separate from non-halogenated solvents, as halogenated mixtures are significantly more difficult and costly to dispose of[5].

Regulatory Compliance & Land Disposal Restrictions

Disposal of chemical waste is governed by several regulations at the local, state, and federal levels[1]. For 6-Heptynoic acid, 2-amino-, hydrochloride, facilities must adhere to Land Disposal Restrictions (LDR). Provisions in the LDR focus on eradicating the possibility of dangerous contaminants polluting groundwater, meaning these chemicals must be put through a treatment process (typically commercial incineration) before land disposal methods are used[6].

By rigorously segregating your alkyne waste from heavy metals and neutralizing the hydrochloride salts, you ensure that your facility's waste profile remains stable, predictable, and fully compliant with EPA and OSHA Hazard Communication Standards[6].

References

  • Safe Laboratory Chemical Waste Disposal. Environmental Marketing Services.[Link]

  • Laboratory Chemical Disposal. Environmental Marketing Services. [Link]

  • Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?. Hazardous Waste Experts.[Link]

  • Standard Operating Procedures Waste Handling & Disposal. University of Notre Dame.[Link]

  • Safety Data Sheet: Alkyne-NHS Ester. Glen Research.[Link]

Sources

Handling

Personal protective equipment for handling 6-Heptynoic acid, 2-amino-, hydrochloride

As a Senior Application Scientist, I have structured this guide to bridge the gap between generic safety data and real-world bench execution. Handling unnatural amino acids requires more than just wearing gloves; it requ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to bridge the gap between generic safety data and real-world bench execution. Handling unnatural amino acids requires more than just wearing gloves; it requires an understanding of how the molecule’s physicochemical properties dictate both safety protocols and experimental success.

Below is the comprehensive operational and safety architecture for handling 2-amino-6-heptynoic acid hydrochloride .

Causal Hazard Profile & Physicochemical Dynamics

2-Amino-6-heptynoic acid hydrochloride (CAS: 2243503-35-5) is a terminal alkyne-bearing unnatural amino acid[1]. It is structurally critical for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the development of peptidomimetic macrocycles and targeted radiopharmaceuticals[2].

While the alkyne moiety is chemically orthogonal and stable under ambient conditions, the compound is supplied as a hydrochloride (HCl) salt. This salt formulation induces specific handling challenges that dictate our safety approach:

  • Hygroscopicity & Aerosolization: The powder readily absorbs atmospheric moisture, which can cause clumping. However, mechanical manipulation (weighing, transferring) easily generates fine, acidic dust. Inhalation of this dust causes acute respiratory tract irritation[3].

  • Aqueous Acidity: Dissolution in unbuffered water releases HCl, dropping the local pH. This is a critical failure point for downstream CuAAC reactions, which require a slightly basic pH (7.4–8.0) to maintain the active Cu(I) catalytic state.

Protective Architecture: PPE Matrix

To mitigate dermal absorption and respiratory irritation[4], the following Personal Protective Equipment (PPE) is mandatory. The selection is based on the specific physicochemical risks of unnatural amino acid hydrochlorides.

PPE CategorySpecificationCausal Rationale
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized acidic dust during powder manipulation outside a fume hood[3].
Dermal (Hands) Nitrile Gloves (EN 374, >0.11mm)Alkyne amino acids can cause skin irritation and potential sensitization upon prolonged contact[4].
Ocular ANSI Z87.1 Safety GogglesProtects against acidic micro-particulates and splash hazards during solvent addition[3].
Engineering Ductless Weighing Station / Fume HoodMaintains a negative pressure environment to capture airborne particulates at the source[4].

Experimental Workflow: CuAAC Bioconjugation

Because 2-amino-6-heptynoic acid is an HCl salt, its integration into bioconjugation workflows requires precise pH control and catalytic stabilization.

G N1 1. PPE Setup N95 & Nitrile Gloves N2 2. Powder Weighing Anti-static Environment N1->N2 N3 3. Solubilization DMSO / Aqueous Buffer N2->N3 N4 4. CuAAC Reaction CuSO4 + Ascorbate N3->N4 N5 5. Quenching EDTA Chelation N4->N5 N6 6. Waste Disposal Heavy Metal / Organic N5->N6

Workflow for safe handling and CuAAC bioconjugation of 2-amino-6-heptynoic acid hydrochloride.

Self-Validating Protocol: CuAAC Coupling

Objective: Couple 2-amino-6-heptynoic acid to an azide-functionalized target without precipitating the catalyst or degrading the target.

Quantitative Stoichiometry:

Component Equivalents Final Concentration
Azide-Target 1.0 eq 100 µM
2-Amino-6-heptynoic acid HCl 1.5 - 2.0 eq 150 - 200 µM
CuSO4·5H2O 0.5 eq 50 µM
THPTA Ligand 2.5 eq 250 µM

| Sodium Ascorbate | 5.0 eq | 500 µM |

Step-by-Step Methodology:

  • Alkyne Solubilization & pH Neutralization: Weigh the 2-amino-6-heptynoic acid hydrochloride using an anti-static spatula. Dissolve in 100 mM HEPES buffer (pH 7.4) or DMSO.

    • Validation Step: Verify the pH of the solution using a micro-probe; adjust with dilute NaOH if the pH drops below 7.0 due to the HCl salt.

  • Catalyst Pre-complexation (Critical): In a separate vial, mix CuSO4 and THPTA ligand.

    • Causality: Pre-complexing Cu(II) with THPTA before adding the reducing agent prevents the generation of reactive oxygen species (ROS) that would otherwise degrade sensitive biological targets.

  • Reduction: Add Sodium Ascorbate to the Cu/THPTA complex.

    • Validation Step: The solution will briefly turn blue, then clear as Cu(II) is successfully reduced to the catalytically active Cu(I).

  • Reaction Initiation: Add the azide-target to the neutralized alkyne solution, followed immediately by the activated Cu(I) complex. Incubate at room temperature for 1–2 hours.

  • Quenching: Terminate the reaction by adding 10 mM EDTA.

    • Causality: EDTA aggressively chelates copper, halting the catalytic cycle and preventing downstream toxicity during purification.

Spill Response & Environmental Decontamination

Improper disposal of alkyne amino acids and copper catalysts poses severe environmental risks. Do not discharge into rivers or standard laboratory drains[5].

  • Solid Powder Spills: Do NOT use a dry brush, as this will aerosolize the irritating HCl salt[4]. Lightly moisten the spill area with water (the compound is highly water-soluble) or cover with a damp absorbent pad to suppress dust. Sweep into a sealable container.

  • Liquid Spills (Post-Reaction): Absorb with an inert material such as vermiculite or sand[5].

  • Waste Segregation: Unreacted 2-amino-6-heptynoic acid can be disposed of in standard aqueous/organic waste. However, any post-reaction mixtures containing CuSO4 must be routed to Heavy Metal Waste to comply with environmental toxicity regulations.

References

  • Safety Data Sheet - Key Organics: FMOC-L-propargylglycine. Key Organics.5[5]

  • SAFETY DATA SHEET - Fisher Scientific: D-Propargylglycine. Fisher Scientific.3[3]

  • WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof. Google Patents.2[2]

  • Safety Data Sheet: Fmoc-L-propargylglycine. Peptide.com.4[4]

  • 2-aminohept-6-ynoic acid hydrochloride — Chemical Substance Information. NextSDS.1[1]

Sources

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